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  • Product: 6-Propylpiperidin-3-ol
  • CAS: 10388-97-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Propylpiperidin-3-ol: Structure, Properties, Synthesis, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Propylpiperidin-3-ol, a substituted piperidine derivative, presents a chiral scaffold with significant potential in medicinal chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Propylpiperidin-3-ol, a substituted piperidine derivative, presents a chiral scaffold with significant potential in medicinal chemistry and drug discovery. This comprehensive technical guide delves into the core chemical and physical properties of its stereoisomers, outlines methodologies for their stereoselective synthesis, and explores their potential pharmacological applications. By synthesizing available data and established principles of medicinal chemistry, this document serves as a foundational resource for researchers engaged in the development of novel therapeutics based on the piperidine framework.

Introduction to the 6-Propylpiperidin-3-ol Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and ability to interact with a wide range of biological targets[1]. The introduction of substituents onto the piperidine core allows for the fine-tuning of these properties and the exploration of diverse chemical space. 6-Propylpiperidin-3-ol, with its propyl and hydroxyl substituents, is a chiral molecule with four possible stereoisomers, each potentially possessing unique biological activities. Understanding the distinct characteristics of each stereoisomer is paramount for targeted drug design and development.

The presence of a hydroxyl group at the 3-position and a propyl group at the 6-position creates two stereocenters, leading to the existence of four stereoisomers: (3S,6S), (3R,6R), (3S,6R), and (3R,6S). The cis/trans relationship between these two substituents significantly influences the molecule's three-dimensional conformation and, consequently, its interaction with biological macromolecules.

Chemical Structure and Stereochemistry

The fundamental structure of 6-propylpiperidin-3-ol consists of a saturated six-membered heterocycle containing a nitrogen atom, with a propyl group attached to the carbon at position 6 and a hydroxyl group at the carbon at position 3.

Molecular Formula: C₈H₁₇NO Molecular Weight: 143.23 g/mol

The stereochemistry of 6-propylpiperidin-3-ol is crucial and gives rise to four distinct stereoisomers:

  • (3S,6S)-6-Propylpiperidin-3-ol and (3R,6R)-6-Propylpiperidin-3-ol (Enantiomeric pair, cis or trans depending on the lowest energy conformation)

  • (3S,6R)-6-Propylpiperidin-3-ol and (3R,6S)-6-Propylpiperidin-3-ol (Enantiomeric pair, cis or trans depending on the lowest energy conformation)

One of the naturally occurring stereoisomers is (3S,6S)-6-propyl-3-piperidinol , also known as pseudoconhydrine . It is found in plants such as poison hemlock (Conium maculatum)[2].

The relative orientation of the propyl and hydroxyl groups (cis or trans) dictates the overall shape and polarity of the molecule, which in turn affects its biological activity and pharmacokinetic properties.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of all four stereoisomers of 6-propylpiperidin-3-ol are not extensively available in the public domain. However, based on the known properties of pseudoconhydrine and related piperidine derivatives, the following can be inferred and should be considered as a basis for experimental determination.

Property(3S,6S)-6-Propylpiperidin-3-ol (Pseudoconhydrine)Other Stereoisomers (Predicted)
Melting Point (°C) 100-102[3]Expected to vary between stereoisomers.
Boiling Point (°C) Data not available.Likely to be similar across isomers, but purification by distillation may be challenging due to potential for diastereomeric separation.
Solubility Data not available.Expected to be soluble in polar organic solvents and moderately soluble in water due to the hydroxyl and amine functionalities.
pKa Data not available.The piperidine nitrogen is basic, with a predicted pKa in the range of 9-11, typical for secondary amines. The hydroxyl group is weakly acidic.
LogP (XLogP3) 1[3]Predicted to be in a similar range for other isomers, indicating moderate lipophilicity.

Note: The data for "Other Stereoisomers" are predictions and should be confirmed experimentally.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. Key signals would include those for the propyl group (a triplet for the terminal methyl and multiplets for the methylene groups), a multiplet for the proton attached to the hydroxyl-bearing carbon (C3-H), and a multiplet for the proton at the propyl-bearing carbon (C6-H). The coupling constants between the protons on the piperidine ring will be crucial for determining the relative stereochemistry (cis/trans).

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and propyl groups (C3 and C6) will be characteristic.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 143. Key fragmentation patterns for piperidines include alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the propyl group or other ring fragments[4]. The fragmentation of pseudoephedrine, a related compound, shows characteristic fragments that can be used as a reference[5].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. A peak in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine should also be present. C-H stretching vibrations of the alkyl groups will appear around 2850-3000 cm⁻¹. The fingerprint region will contain complex absorptions corresponding to C-N, C-O, and C-C bond vibrations and bending modes, which will differ subtly between stereoisomers.

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of 6-propylpiperidin-3-ol requires stereocontrolled methods. Several strategies can be envisioned, drawing from established methodologies for the synthesis of substituted piperidines[1].

Chiral Pool Synthesis

This approach utilizes readily available enantiopure starting materials to introduce the desired stereochemistry[6]. For instance, chiral amino acids or their derivatives can serve as precursors to construct the piperidine ring with defined stereocenters.

Asymmetric Catalysis

Asymmetric hydrogenation of a suitably substituted pyridine or tetrahydropyridine precursor using a chiral catalyst can be a powerful method to introduce the desired stereochemistry at both C3 and C6[6][7].

Diastereoselective Reactions

A synthesis of pseudoconhydrine and its epimer has been reported via a tandem hydroformylation-condensation to form the six-membered ring, followed by a stereoselective dihydroxylation to introduce the hydroxyl group[8]. The stereoselectivity of the dihydroxylation was influenced by both lipophilic and electrostatic effects.

Separation of Diastereomers

If a synthesis yields a mixture of diastereomers, they can often be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC)[9][10].

Experimental Protocol: Conceptual Stereoselective Synthesis of a 6-Propylpiperidin-3-ol Isomer

This protocol outlines a conceptual, multi-step synthesis to illustrate a potential pathway. Note: This is a generalized procedure and requires optimization and adaptation based on laboratory findings.

Step 1: Synthesis of a Chiral Precursor (Illustrative)

  • Reaction: Asymmetric reduction of a suitable N-protected 6-propyl-3-pyridinone.

  • Reagents: N-protected 6-propyl-3-pyridinone, chiral reducing agent (e.g., a chiral borane reagent or catalytic asymmetric hydrogenation).

  • Procedure:

    • Dissolve the N-protected 6-propyl-3-pyridinone in an appropriate anhydrous solvent (e.g., THF, Methanol).

    • Cool the solution to the recommended temperature for the chosen chiral reducing agent (e.g., -78 °C).

    • Add the chiral reducing agent dropwise under an inert atmosphere (e.g., Argon or Nitrogen).

    • Stir the reaction mixture for the specified time, monitoring the reaction progress by TLC.

    • Quench the reaction carefully with an appropriate reagent (e.g., methanol, saturated ammonium chloride solution).

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the resulting chiral alcohol by column chromatography.

Step 2: Deprotection and/or Further Modification

  • Reaction: Removal of the nitrogen protecting group.

  • Reagents: Dependent on the protecting group used (e.g., H₂/Pd-C for a benzyl group, TFA for a Boc group).

  • Procedure:

    • Dissolve the protected piperidinol in a suitable solvent.

    • Add the deprotection reagent and stir under the appropriate conditions (e.g., hydrogen atmosphere, room temperature).

    • Monitor the reaction by TLC until completion.

    • Work up the reaction mixture to isolate the final 6-propylpiperidin-3-ol stereoisomer.

    • Purify the final product by recrystallization or chromatography.

Visualization of a General Synthetic Workflow

G cluster_0 Synthesis of Chiral Precursor cluster_1 Final Product Formation Start Substituted Pyridine Step1 Functional Group Manipulation (e.g., Grignard, Oxidation) Start->Step1 Step2 Formation of N-Protected 6-Propyl-3-pyridinone Step1->Step2 Step3 Asymmetric Reduction Step2->Step3 Product1 Chiral N-Protected 6-Propylpiperidin-3-ol Step3->Product1 Step4 Nitrogen Deprotection Product1->Step4 FinalProduct Enantiopure 6-Propylpiperidin-3-ol Step4->FinalProduct

Caption: A conceptual workflow for the stereoselective synthesis of a 6-propylpiperidin-3-ol isomer.

Potential Pharmacological Activity and Biological Profile

While specific pharmacological data for 6-propylpiperidin-3-ol is scarce, the piperidine scaffold is a well-established pharmacophore with a broad range of biological activities[11]. Substituted piperidines are known to interact with various receptors and enzymes in the central nervous system (CNS) and peripheral tissues.

  • Analgesic Activity: Many potent analgesics, such as fentanyl and its analogs, feature a piperidine core. The substituents on the piperidine ring are critical for their affinity and selectivity for opioid receptors.

  • Antipsychotic Activity: Several antipsychotic drugs, like haloperidol, contain a piperidine moiety. These compounds often act as antagonists at dopamine and/or serotonin receptors.

  • Antihistaminic Activity: A number of H1-antihistamines incorporate a piperidine ring in their structure.

  • Antitussive and Anticholinergic Effects: The structural similarity to compounds like pseudoephedrine suggests a potential for activity as a decongestant or bronchodilator, though this is purely speculative without experimental evidence[12][13].

The specific combination of a propyl group at the 6-position and a hydroxyl group at the 3-position in 6-propylpiperidin-3-ol could confer unique binding properties to various biological targets. The stereochemistry will undoubtedly play a critical role in defining the pharmacological profile of each isomer.

Safety and Toxicology

No specific toxicity data for 6-propylpiperidin-3-ol is currently available. However, piperidine itself is a hazardous substance that is toxic if it comes into contact with skin or is inhaled, and it can cause severe skin and eye irritation[14]. Substituted piperidines can exhibit a wide range of toxicological profiles, from relatively benign to highly toxic, depending on their specific structure and biological targets.

For any research involving 6-propylpiperidin-3-ol, it is imperative to handle the compound with appropriate safety precautions in a well-ventilated fume hood, using personal protective equipment (gloves, safety glasses, lab coat). A thorough toxicological evaluation, including acute and chronic toxicity studies, would be necessary before any consideration for in vivo applications in preclinical models.

Conclusion and Future Directions

6-Propylpiperidin-3-ol represents a valuable, yet underexplored, chiral scaffold for medicinal chemistry. This technical guide has summarized the current knowledge and highlighted the significant gaps in the literature regarding its physicochemical properties, stereoselective synthesis, and biological activity.

Future research should focus on:

  • The development and optimization of robust, stereoselective synthetic routes to access all four stereoisomers in high purity.

  • Comprehensive characterization of each stereoisomer using modern spectroscopic and analytical techniques.

  • Systematic in vitro and in vivo pharmacological evaluation to elucidate the biological targets and potential therapeutic applications of each isomer.

  • Thorough toxicological assessment to establish a safety profile.

By addressing these areas, the full potential of the 6-propylpiperidin-3-ol scaffold can be unlocked, potentially leading to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC. [Link]

  • Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. PMC. [Link]

  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • SOURCE DETERMINATION OF PSEUDOEPHEDRINE USING ATTENUATED TOTAL REFLECTANCE FOURIER TRANSFORM INFRARED SPECTROSCOPY COMBINED WITH. [Link]

  • Pseudoephedrine. PubChem. [Link]

  • High-Resolution Mass-Selective UV Spectroscopy of Pseudoephedrine: Evidence for Conformer-Specific Fragmentation. ResearchGate. [Link]

  • The Effect of Pseudoephedrine (Sudafed) on Kinetic activity and histology of Livers and Kidneys in Albino Mice. Research Journal of Pharmacy and Technology. [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC. [Link]

  • Stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. ResearchGate. [Link]

  • A synthesis of pseudoconhydrine and its epimer via hydroformylation and dihydroxylation. PubMed. [Link]

  • Solved The IR spectrum of ephedrine and pseudoephedrine. Chegg.com. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. [Link]

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles. IntechOpen. [Link]

  • Ephedrine and Pseudoephedrine: A Comprehensive Review of Their Pharmacology and Clinical Applications. Journal of Chemical Health Risks. [Link]

  • Characterization of Ephedrine HCl and Pseudoephedrine HCl Using Quadrupolar NMR Crystallography Guided Crystal Structure Prediction. ResearchGate. [Link]

  • Pseudoephedrine—Benefits and Risks. PMC. [Link]

  • Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. ResearchGate. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]

  • FTIR spectra of (a) Pseudoephedrine hcl, (b) Blank patch (c) physical mixture of polymers plus drug. ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. [Link]

  • Pseudoephedrine. NIST WebBook. [Link]

  • Piperidine Safety Data Sheet. Jubilant. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Acute and Subchronic Toxicological Evaluation of the Herbal Product HAD-B1 in Rats. PMC. [Link]

  • 13C solid state NMR spectrum of pseudo-ephedrine P HCl. ResearchGate. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PMC. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Diastereoselective Synthesis of 2,3,6-trisubstituted Piperidines. PubMed. [Link]

  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

  • Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl). Organic Syntheses. [Link]

  • Are the enantiomers of the drug compounds separated in the final product? How is this separation done?. ResearchGate. [Link]

  • Enantioseparation of D-and L-isomers of chiral drugs for improving their bioavailability: some techniques including micellization with gemini surfactants. Semantic Scholar. [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. ResearchGate. [Link]

Sources

Exploratory

The Biosynthetic and Analytical Framework of 6-Propylpiperidin-3-ol in Alkaloid Systems

Executive Summary In the realm of plant specialized metabolism, piperidine alkaloids represent a critical class of defensive compounds. Among these, 6-propylpiperidin-3-ol , universally known in classical pharmacognosy a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of plant specialized metabolism, piperidine alkaloids represent a critical class of defensive compounds. Among these, 6-propylpiperidin-3-ol , universally known in classical pharmacognosy as pseudoconhydrine (or ψ -conhydrine), occupies a unique biochemical niche. Originally isolated from the poison hemlock (Conium maculatum) 1, this hydroxylated secondary metabolite serves as a fascinating model for understanding divergent enzymatic pathways in alkaloid biosynthesis. As a Senior Application Scientist, I approach 6-propylpiperidin-3-ol not merely as a historical toxin, but as a complex molecular scaffold whose biosynthesis, extraction, and pharmacological profiling demand rigorous analytical logic.

Biosynthetic Architecture: The Polyketide-Aminotransferase Axis

Unlike many alkaloids derived directly from amino acid precursors (e.g., tryptophan or tyrosine), the piperidine ring of 6-propylpiperidin-3-ol is constructed via a highly conserved polyketide pathway 2. This process is a masterclass in enzymatic efficiency and structural divergence:

  • Chain Elongation: The biosynthesis initiates with the iterative condensation of four acetate/malonate units catalyzed by a polyketide synthase (PKS), yielding a linear 8-carbon polyketo acid intermediate.

  • Transamination and Cyclization: An aminotransferase introduces a nitrogen atom into the carbon backbone, triggering a spontaneous intramolecular cyclization to form γ -coniceine .

  • Divergent Functionalization: γ -coniceine acts as the central metabolic hub. While a reductase enzyme can convert it directly into coniine, a specific stereoselective hydroxylase acts upon the C-5 position of the biosynthetic piperidine ring (designated as the C-3 position in the IUPAC naming of the isolated molecule) to yield 6-propylpiperidin-3-ol. Environmental factors, such as ambient temperature and moisture, actively modulate the expression of these downstream hydroxylases, shifting the metabolic flux between conhydrine and pseudoconhydrine .

Biosynthesis A Acetate / Malonate Units (x4) B 8-Carbon Polyketo Acid A->B Polyketide Synthase C γ-Coniceine (Central Precursor) B->C Transaminase / Cyclization D Coniine (Reduction) C->D Reductase E 6-Propylpiperidin-3-ol (Pseudoconhydrine) C->E C-5 Hydroxylase F Conhydrine (Hydroxylation) C->F C-1' Hydroxylase

Biosynthetic pathway from acetate to 6-propylpiperidin-3-ol via γ-coniceine.

Physicochemical and Structural Profiling

The presence of the hydroxyl group on the piperidine ring significantly alters the compound's polarity, hydrogen-bonding capacity, and receptor affinity compared to its non-hydroxylated analog, coniine. The table below summarizes the core metrics required for analytical identification.

PropertyValue / Description
IUPAC Name 6-propylpiperidin-3-ol
Common Name Pseudoconhydrine; ψ -conhydrine
CAS Registry Number 140-55-6 (for the (3S,6S) stereoisomer) 3
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Melting Point 105–106 °C (as a freebase monohydrate) 1
pKa ~9.5 (Typical for secondary piperidines)
Key Structural Feature Trans- or cis-disubstituted piperidine ring with a C-3 hydroxyl and C-6 propyl group

Analytical Methodology: Extraction and GC-MS Quantification

To accurately profile 6-propylpiperidin-3-ol from complex plant matrices, one must exploit its pH-dependent ionization. The following protocol is a self-validating system designed to maximize recovery while eliminating lipophilic interferences 4.

Step-by-Step Protocol
  • Tissue Homogenization (Matrix Disruption): Cryogenically mill 0.6 g of mature plant tissue. Causality: Liquid nitrogen prevents the thermal degradation of volatile alkaloids while mechanical shearing ruptures the rigid cellulosic cell walls to release intracellular metabolites.

  • Acidic Partitioning (Protonation): Incubate the homogenate in 10 mL of 0.5 M aqueous HCl for 1 hour on an orbital shaker. Causality: The low pH environment ensures the basic secondary amine of 6-propylpiperidin-3-ol is fully protonated into a highly water-soluble hydrochloride salt. Lipophilic plant waxes, sterols, and chlorophylls remain insoluble and are filtered out.

  • Basification (Freebasing): Adjust the aqueous filtrate to pH 11 using 6 M NaOH. Causality: This strips the proton from the amine, converting the alkaloid back into its uncharged, volatile freebase form, which is essential for organic extraction and GC-MS compatibility.

  • Solid-Phase Extraction (SPE): Load the basified solution onto a diatomaceous earth column (e.g., EXtrelut NT20). Elute with dichloromethane. Causality: Diatomaceous earth provides a massive surface area for liquid-liquid partitioning, preventing the formation of intractable emulsions that plague traditional separatory funnel methods.

  • GC-MS Analysis: Inject the eluate onto an HP-1MS capillary column. Causality: The non-polar stationary phase separates the volatile freebase alkaloids based on boiling point and molecular interactions. Mass spectrometry provides definitive structural confirmation via characteristic fragmentation (e.g., α -cleavage of the propyl chain).

Workflow A Tissue Homogenization B Acid Extraction (0.5 M HCl) A->B C Basification (pH ≥ 11) B->C D Solid-Phase Extraction (SPE) C->D E GC-MS Quantification D->E

Step-by-step extraction and GC-MS quantification workflow for piperidine alkaloids.

Pharmacology and Receptor Dynamics

From a toxicological and pharmacological standpoint, 6-propylpiperidin-3-ol and its precursors act as potent modulators of the central nervous system. The structural homology between these piperidine alkaloids and nicotine allows them to bind to nicotinic acetylcholine receptors (nAChRs) 5.

While γ -coniceine is highly toxic and teratogenic, the hydroxylation present in 6-propylpiperidin-3-ol alters its binding kinetics. The hydroxyl group introduces a new hydrogen bond donor/acceptor site, which shifts the molecule's affinity profile across different nAChR subtypes. Understanding these structure-activity relationships (SAR) is crucial for drug development professionals seeking to design selective nAChR antagonists for neurodegenerative diseases, utilizing the 3-hydroxypiperidine core as a privileged synthetic scaffold 6.

Conclusion

6-propylpiperidin-3-ol is far more than a minor constituent of poisonous flora; it is a testament to the precision of plant biosynthetic machinery. By leveraging rigorous, chemically logical extraction protocols and understanding the polyketide origins of this compound, researchers can unlock its potential both as an ecological biomarker and a template for advanced neuropharmacological drug design.

References

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - MDPI.
  • Stereoselective Potencies and Relative Toxicities of γ-Coniceine and N-Methylconiine Enantiomers - ACS Publications.
  • The alkaloids of hemlock (Conium maculatum L.)—IV : Isotopic... - VTT Open Access Repository.
  • 140-55-6, (3S,6S)-6-Propyl-3-piperidinol Formula - ECHEMI.
  • Variation in piperidine alkaloid chemistry of Norway spruce (Picea abies) foliage... - Canadian Science Publishing.
  • Conium maculatum - Wikipedia.
  • A synthesis of pseudoconhydrine and its epimer via hydroformylation and dihydroxylation - NIH.

Sources

Foundational

Stereochemistry and Enantiomeric Resolution of 6-Propylpiperidin-3-ol: A Technical Guide for Drug Development

Executive Overview Substituted piperidinols are privileged pharmacophores in modern drug discovery, frequently serving as rigid scaffolds for monoamine reuptake inhibitors and receptor antagonists. Among these, 6-propylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Substituted piperidinols are privileged pharmacophores in modern drug discovery, frequently serving as rigid scaffolds for monoamine reuptake inhibitors and receptor antagonists. Among these, 6-propylpiperidin-3-ol presents a unique stereochemical architecture. Found naturally in hemlock alkaloids such as pseudoconhydrine, this molecule demands rigorous stereochemical control during synthesis and analytical quantification.

This whitepaper provides an in-depth analysis of the stereochemical causality, diastereoselective synthesis, and enantiomeric resolution of 6-propylpiperidin-3-ol, designed for researchers and process chemists requiring highly reproducible, self-validating workflows.

Stereochemical Architecture & Conformational Causality

The 6-propylpiperidin-3-ol scaffold possesses two stereogenic centers at C3 and C6, generating four distinct stereoisomers. Geometrically, the relationship between the C3-hydroxyl and the C6-propyl group across the piperidine ring is a 1,4-relationship.

The thermodynamic stability and spatial orientation of these isomers are governed by strict conformational causality:

  • The trans-Diastereomers [(3R,6R) and (3S,6S)]: Naturally occurring as the pseudoconhydrine alkaloids, these isomers thermodynamically favor a di-equatorial (e,e) chair conformation. This minimizes 1,3-diaxial steric strain, making the trans core the thermodynamic sink during unguided equilibrations.

  • The cis-Diastereomers[(3R,6S) and (3S,6R)]: Known as the epi-pseudoconhydrine series, these isomers are forced into an axial-equatorial (a,e) conformation. Because the propyl group has a significantly larger conformational A-value than the hydroxyl group, it anchors itself in the equatorial plane. This forces the C3-hydroxyl group into an axial position, increasing the overall steric energy of the system.

Stereocenters Root 6-Propylpiperidin-3-ol (C3 and C6 Chiral Centers) Trans trans-Diastereomers (e,e) Conformation Preferred Root->Trans Cis cis-Diastereomers (a,e) Conformation Preferred Root->Cis RR (3R, 6R)-Enantiomer (-)-Pseudoconhydrine Trans->RR SS (3S, 6S)-Enantiomer (+)-Pseudoconhydrine Trans->SS RS (3R, 6S)-Enantiomer (+)-epi-Pseudoconhydrine Cis->RS SR (3S, 6R)-Enantiomer (-)-epi-Pseudoconhydrine Cis->SR

Figure 1: Stereoisomer classification and conformational hierarchy of 6-propylpiperidin-3-ol.

Diastereoselective Synthesis & Biocatalytic Approaches

Synthesizing the less thermodynamically stable cis-diastereomer requires kinetic control. Historically, this is achieved via a cascade debenzylation-reductive aminative cyclization 1. By installing a bulky O-protecting group (such as TBDMS) at the C3 position of the acyclic precursor, the palladium catalyst is sterically blocked from one face. This forces the delivery of hydrogen from the anti-face, establishing the cis configuration.

Modern process chemistry, however, leans toward chemo-enzymatic dearomatization to achieve absolute stereocontrol without relying on heavy-metal hydrogenation 2. In this pathway, an activated pyridine undergoes partial reduction to a tetrahydropyridine (THP). The causality of the subsequent stereocontrol is driven by enzymatic active-site topology: 6-hydroxy-D-nicotine oxidase (6-HDNO) oxidizes the THP to a chiral iminium intermediate, which is immediately trapped and reduced by an ene-imine reductase (EneIRED). The enzyme sterically shields one face of the iminium ion, enforcing strict enantio- and diastereoselectivity.

Synthesis SM Activated Pyridine THP Tetrahydropyridine (THP) SM->THP Partial Reduction Imine Chiral Iminium THP->Imine 6-HDNO Oxidation Product Stereo-enriched Piperidinol Imine->Product EneIRED Cascade

Figure 2: Chemo-enzymatic dearomatization cascade for stereo-enriched piperidinol synthesis.

Enantiomeric Resolution & Analytical Quantification

When racemic mixtures are generated, kinetic resolution via enantioselective N-acylation is highly dependent on the substrate's diastereomeric form. Research demonstrates that cis-piperidinols resolve significantly faster and with higher selectivity than their trans counterparts 3.

The Causality of Resolution: The cis configuration places the C3-hydroxyl group in an axial position. During catalysis with chiral hydroxamic acids, this axial hydroxyl group is spatially positioned to participate in a concerted 7-membered transition state, acting as an intramolecular proton shuttle to the secondary amine. The trans configuration, locked in a di-equatorial state, cannot adopt this transition geometry, resulting in poor conversion and selectivity.

Data Presentation: Conformational & Kinetic Properties

Table 1: Comparison of 6-Propylpiperidin-3-ol Diastereomers

Propertytrans-Isomers (Pseudoconhydrine)cis-Isomers (epi-Pseudoconhydrine)
Enantiomeric Pairs (3R,6R) and (3S,6S)(3R,6S) and (3S,6R)
Preferred Conformation Di-equatorial (e,e)Axial-Equatorial (a,e)
Thermodynamic Stability Higher (Minimized 1,3-diaxial strain)Lower (Hydroxyl forced axial)
Kinetic Resolution Rate Slow (e.g., 14% conversion at 72h)Fast (e.g., 33% conversion at 48h)
Selectivity Factor (s) Low (~1)High (up to 24)

Self-Validating Experimental Protocols

Protocol A: Diastereoselective Synthesis of the (3R,6S)-Core

Objective: Synthesize the cis diastereomer via cascade reductive amination. Causality: The bulky O-TBDMS protecting group at C3 forces the palladium-catalyzed hydrogenation to occur from the less sterically hindered anti-face, establishing the cis geometry.

  • Substrate Preparation: Dissolve 10 mmol of the linear γ-hydroxy ketone precursor (O-TBDMS protected) in 30 mL of absolute ethanol.

  • Catalyst Addition: Add 10 mol% of 10% Pd/C catalyst under a strict argon atmosphere to prevent premature catalyst oxidation.

  • Hydrogenation Cascade: Pressurize the reactor with H₂ gas (30 psi) and stir at 25°C for 12 hours.

    • Self-Validation Checkpoint: Monitor the pressure gauge. The cessation of hydrogen uptake (pressure stabilization) confirms the completion of the debenzylation and reductive cyclization cascade.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Treat the crude intermediate with 3N HCl in an ethanol/isopropanol (3:1) mixture for 20 hours to cleave the TBDMS group.

  • Isolation: Extract with dichloromethane, neutralize the aqueous layer, and recrystallize to yield the enantiopure (+)-epi-pseudoconhydrine hydrochloride.

Protocol B: Enantiomeric Excess (ee) Determination via Precolumn Derivatization

Objective: Quantify the ee of the resolved 6-propylpiperidin-3-ol using Chiral HPLC. Causality: Aliphatic piperidinols lack a natural UV chromophore. Derivatization with para-toluenesulfonyl chloride (PTSC) introduces a strong UV-absorbing moiety (enabling detection at 228 nm) and amplifies the steric disparity between enantiomers, enhancing interaction with the chiral stationary phase 4.

  • Sample Preparation: Dissolve 5 mg of the piperidinol sample in 1 mL of anhydrous dichloromethane.

  • Derivatization: Add 1.2 equivalents of PTSC and 2.0 equivalents of triethylamine. Stir at room temperature for 30 minutes.

    • Self-Validation Checkpoint: Perform TLC analysis (Hexane:EtOAc 7:3). Complete disappearance of the ninhydrin-positive starting material spot confirms quantitative N-sulfonylation.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to dryness.

  • HPLC Analysis: Reconstitute the residue in the mobile phase (0.1% diethylamine in ethanol). Inject 10 µL onto a Chiralpak AD-H column.

  • Detection: Elute at an isocratic flow rate of 0.5 mL/min, monitoring via UV detection at 228 nm. The derivatized enantiomers will elute with baseline resolution ( Rs​>4.0 ).

References

  • Khobare, S. R., et al. "Diastereoselective total synthesis of 3,6-disubstituted piperidine alkaloids, epi-pseudoconhydrine (1) and pseudoconhydrine (2)." Tetrahedron Letters (2013).1

  • "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines." Journal of the American Chemical Society (2022). 2

  • "Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights." PMC - National Institutes of Health. 3

  • Babu, C. V. R., et al. "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality (2014). 4

Sources

Exploratory

6-Propylpiperidin-3-ol Receptor Binding Affinity Profile: A Technical Guide to nAChR Interactions

Executive Summary As drug development increasingly looks to naturally derived alkaloids for novel neuro-modulatory scaffolds, 6-propylpiperidin-3-ol —commonly known in pharmacognosy as pseudoconhydrine (CAS: 140-55-6)—ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly looks to naturally derived alkaloids for novel neuro-modulatory scaffolds, 6-propylpiperidin-3-ol —commonly known in pharmacognosy as pseudoconhydrine (CAS: 140-55-6)—has emerged as a compound of significant structural and mechanistic interest [1]. Isolated as a minor piperidine alkaloid from Conium maculatum (poison hemlock), this compound exerts its primary pharmacological effects through direct interaction with nicotinic acetylcholine receptors (nAChRs) [2].

This whitepaper provides an in-depth technical analysis of the receptor binding affinity profile of 6-propylpiperidin-3-ol. Designed for researchers and assay development scientists, this guide synthesizes structural pharmacology, quantitative binding data, and self-validating experimental workflows necessary for characterizing complex biphasic nAChR modulators.

Structural Pharmacology & Receptor Interaction

6-Propylpiperidin-3-ol (Molecular Formula: C8H17NO) is an isomer of conhydrine, distinguished by the specific placement of a hydroxyl group on the piperidine ring [1].

  • Pharmacophore Dynamics: The secondary amine of the piperidine ring is protonated at physiological pH, allowing it to act as a primary hydrogen bond donor at the nAChR orthosteric binding site (typically interacting with the conserved tryptophan residue in the α-subunit).

  • Steric Influence: The 6-propyl chain dictates the compound's lipophilicity and spatial orientation within the receptor pocket. The addition of the 3-hydroxyl group alters the hydration shell of the molecule compared to the parent compound, coniine, slightly reducing its overall binding affinity but altering its desensitization kinetics [3].

Biphasic Mechanism of Action

Like many hemlock alkaloids, 6-propylpiperidin-3-ol exhibits a biphasic pharmacological profile at both neuromuscular and ganglionic nAChRs [4].

  • Initial Agonism: The compound competitively binds to the nAChR, triggering a conformational shift that opens the ion channel. This allows an influx of Na+ and Ca2+, leading to membrane depolarization and initial stimulatory effects (e.g., muscle fasciculations).

  • Receptor Desensitization: Unlike endogenous acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, 6-propylpiperidin-3-ol resists enzymatic degradation. Its prolonged occupancy of the binding site forces the receptor into a high-affinity, closed-channel desensitized state, effectively acting as a non-depolarizing neuromuscular blocker [5].

Mechanistic Signaling Pathway

G A 6-Propylpiperidin-3-ol (Pseudoconhydrine) B nAChR Binding (Neuromuscular & Autonomic) A->B Competitive affinity C Channel Conformational Change (Pore Opening) B->C Agonistic action D Na+/Ca2+ Influx (Membrane Depolarization) C->D Ion flux E Initial Phase: Stimulation & Muscle Spasms D->E Action potential generation F Prolonged Receptor Binding (Desensitization State) D->F Sustained exposure G Secondary Phase: Flaccid Paralysis & Blockade F->G Non-depolarizing blockade

Figure 1: Biphasic nAChR signaling mechanism of 6-propylpiperidin-3-ol.

Quantitative Binding Affinity Profile

To contextualize the potency of 6-propylpiperidin-3-ol, it must be benchmarked against both endogenous ligands and structurally related piperidine alkaloids. The data below summarizes the relative binding affinities and functional toxicities [2].

Table 1: Comparative nAChR Binding Affinity and Toxicity Profile of Hemlock Alkaloids

CompoundTarget Receptor SubtypeRelative Binding Affinity ( )Functional ModalityMurine (mg/kg)
Nicotine (Reference)α4β2 / Muscle~1 - 10 nMFull Agonist~3.0
γ-Coniceine Muscle nAChRModerateAgonist / Blocker4.4
Coniine Muscle nAChR~10 - 50 µMAgonist / Blocker7.7
6-Propylpiperidin-3-ol Muscle / Ganglionic>50 µMBiphasic Modulator>15.0

Data Interpretation: 6-propylpiperidin-3-ol demonstrates a lower binding affinity and higher compared to γ-coniceine and coniine, making it a less potent but mechanistically identical modulator of the nAChR network [1].

Experimental Workflows & Self-Validating Protocols

To accurately characterize the receptor binding profile of 6-propylpiperidin-3-ol, standard assays must be adapted to account for its rapid desensitization kinetics and moderate affinity.

Protocol A: Radioligand Competitive Binding Assay (In Vitro)

Objective: Determine the inhibition constant ( ) of 6-propylpiperidin-3-ol at α4β2 neuronal nAChRs. Causality: We utilize epibatidine as the radioligand because its sub-nanomolar affinity and slow dissociation rate provide a highly stable baseline, allowing for precise competitive displacement by moderate-affinity piperidine alkaloids.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize PC12 cells (which endogenously express α4β2 nAChRs) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Expert Insight: Maintaining strict ice-cold temperatures is critical to prevent proteolytic degradation of the receptor complexes and preserve the structural integrity of the orthosteric binding site.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.5 nM epibatidine and varying concentrations of 6-propylpiperidin-3-ol (ranging from 10 pM to 1 mM). Incubate at 22°C for 2 hours to reach equilibrium.

  • Self-Validation (NSB Control): Run parallel control wells containing 10 µM cold (unlabeled) nicotine.

    • System Validation: If the radioactivity in these Non-Specific Binding (NSB) wells exceeds 15% of total binding, it indicates inadequate washing or non-specific lipid partitioning, and the assay run must be discarded and optimized.

  • Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

    • Causality: PEI neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Objective: Differentiate between functional agonism and channel blockade. Causality: Radioligand binding assays only prove occupancy ( ); they cannot distinguish between an agonist and an antagonist. Patch-clamp electrophysiology provides real-time, high-resolution measurement of actual ion channel gating.

Step-by-Step Methodology:

  • Cell Preparation: Plate TE-671 cells (expressing human fetal muscle-type nAChRs) on poly-D-lysine coated glass coverslips.

  • Recording Configuration: Establish the whole-cell configuration using a borosilicate glass pipette (3-5 MΩ). Fill the pipette with a CsCl-based intracellular solution.

    • Expert Insight: Cesium is used instead of Potassium to block endogenous K+ currents, thereby isolating and amplifying the inward Na+/Ca2+ current generated by nAChR activation.

  • Compound Application: Apply 100 µM of 6-propylpiperidin-3-ol via a computer-controlled rapid perfusion system (exchange time <10 ms).

    • Causality: Rapid application is mandatory. nAChRs desensitize in milliseconds; a slow gravity-drip perfusion would mask the initial inward current, falsely identifying the compound as a pure antagonist.

  • Self-Validation (Recovery Control): Wash out the test compound for 3 minutes with standard extracellular solution, then apply a control pulse of 100 µM Acetylcholine.

    • System Validation: Failure to elicit a standard ACh response post-washout indicates either irreversible receptor toxicity or a loss of the gigaseal integrity, requiring the cell recording to be excluded from the dataset.

References

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom. National Institutes of Health (PMC).[Link]

  • Plant Toxins That Affect Nicotinic Acetylcholine Receptors: A Review. ACS Publications.[Link]

  • Plants' Impact on the Human Brain—Exploring the Neuroprotective and Neurotoxic Potential of Plants. National Institutes of Health (PMC).[Link]

  • Pseudoconhydrine hydrochloride | CID 15346658. PubChem.[Link]

Sources

Foundational

Pharmacokinetics of 6-Propylpiperidin-3-ol Derivatives: A Comprehensive Technical Guide

Executive Summary 6-Propylpiperidin-3-ol, naturally occurring as the alkaloid pseudoconhydrine in Conium maculatum (poison hemlock), represents a critical scaffold in both medicinal chemistry and toxicology[1]. Character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Propylpiperidin-3-ol, naturally occurring as the alkaloid pseudoconhydrine in Conium maculatum (poison hemlock), represents a critical scaffold in both medicinal chemistry and toxicology[1]. Characterized by a saturated six-membered piperidine ring substituted with a propyl chain and a hydroxyl group, this compound and its synthetic analogs exhibit potent interactions with 2[2]. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of 6-propylpiperidin-3-ol derivatives, detailing the physicochemical drivers of their pharmacokinetics and providing field-proven, self-validating protocols for their experimental evaluation.

Physicochemical Properties & ADME Profiling

The pharmacokinetic behavior of 6-propylpiperidin-3-ol derivatives is heavily dictated by their structural properties. The presence of the basic piperidine nitrogen (pKa ~9.5) ensures that the molecule exists in a dynamic equilibrium between its ionized and un-ionized (free base) forms at physiological pH. The lipophilic free base is primarily responsible for rapid membrane permeation, making these derivatives highly relevant for 3[3].

Table 1: Comparative Physicochemical and Predicted PK Properties
Property6-Propylpiperidin-3-ol (Pseudoconhydrine)N-Methyl DerivativePharmacokinetic Implication
Molecular Weight 4[4]157.25 g/mol Low MW is highly favorable for rapid GI absorption and diffusion.
XLogP3 1.0 - 1.51.8 - 2.2Optimal lipophilicity range for Blood-Brain Barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 32.3 Ų23.5 ŲTPSA < 90 Ų indicates excellent CNS permeability and low efflux ratio.
H-Bond Donors 21Fewer donors in N-alkylated derivatives enhance membrane partitioning.

Pharmacokinetic Mechanisms

Absorption and Bioavailability

Following oral administration, 6-propylpiperidin-3-ol derivatives are rapidly absorbed across the gastrointestinal mucosa. Because the stomach is highly acidic, the piperidine ring is fully protonated, preventing gastric absorption. However, upon reaching the alkaline environment of the small intestine, a significant fraction converts to the un-ionized free base, which partitions efficiently into the lipid bilayer.

Distribution and BBB Penetration

These compounds exhibit a high volume of distribution ( Vd​ ). Their lipophilicity enables rapid crossing of the BBB, leading to accumulation in the CNS where they exert their primary pharmacodynamic effects, such as the 1[1]. Protein binding is typically low to moderate (< 40%), ensuring a large fraction of the unbound drug is available for target engagement.

Hepatic Metabolism

Hepatic biotransformation is the primary clearance mechanism. Cytochrome P450 (CYP450) enzymes catalyze phase I reactions, including N-dealkylation, aliphatic hydroxylation of the propyl side chain, and oxidation of the 5[5]. Phase II metabolism involves the glucuronidation of the C3-hydroxyl group, which significantly increases water solubility for renal clearance. Notably, 6[6] show consistent metabolic profiles across different mammalian microsomal models.

Experimental Methodologies for PK Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic causality behind each methodological choice.

Protocol 1: In Vitro Hepatic Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( CLint​ ) and metabolic half-life ( t1/2​ ) of 6-propylpiperidin-3-ol derivatives. Causality: Liver microsomes are utilized because they contain the highest subcellular concentration of CYP450 enzymes, providing an isolated environment to study phase I metabolism without the confounding variables of cellular uptake or active efflux transporters.

Step-by-Step Workflow:

  • Preparation: Thaw human or rat liver microsomes on ice. Prepare a 1 mg/mL protein concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add the test compound (1 µM final concentration) to the microsomal suspension. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is an essential cofactor; it provides the reducing equivalents required by CYP450 reductase to activate molecular oxygen for the oxidation of the piperidine ring.

  • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism at exact time points.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation System: The protocol mandates a "minus-NADPH" negative control to confirm that any observed substrate depletion is strictly due to CYP-mediated metabolism rather than chemical instability. A positive control (e.g., verapamil) must be run in parallel to validate the enzymatic viability of the microsomal batch.

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Purpose: To evaluate bioavailability ( F% ), Cmax​ , Tmax​ , and Area Under the Curve (AUC) in a rodent model.

Step-by-Step Workflow:

  • Dosing: Administer the derivative intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg) to fasted Sprague-Dawley rats (n=3 per group).

  • Blood Collection: Collect blood samples (200 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes. Centrifuge to extract plasma.

  • Sample Extraction: Perform liquid-liquid extraction (LLE) using ethyl acetate. Causality: Ethyl acetate is selected because it selectively partitions the lipophilic free-base form of the piperidine derivative away from polar plasma matrix components, drastically reducing ion suppression during mass spectrometry.

  • LC-MS/MS Quantification: Analyze using a C18 reverse-phase column with a gradient mobile phase of 0.1% formic acid in water and acetonitrile. Causality: Formic acid ensures the piperidine nitrogen remains protonated (cationic), maximizing the ionization efficiency in the positive electrospray ionization (ESI+) mode.

  • Self-Validation System: The system is self-validated by spiking a stable isotope-labeled internal standard (SIL-IS) into every sample prior to extraction. This accounts for any variability in extraction recovery or matrix effects, ensuring that the calculated AUC and clearance values are absolute.

Mechanistic Visualization

The following diagram illustrates the pharmacokinetic pathway of 6-propylpiperidin-3-ol derivatives, mapping the transition from administration to target engagement and eventual clearance.

PK_Dynamics Admin Oral/IV Dose (6-propylpiperidin-3-ol) GI GI Tract (pH Partitioning) Admin->GI PO Admin Blood Systemic Circulation (Protein Binding) Admin->Blood IV Admin GI->Blood Absorption Brain CNS / BBB (nAChR Interaction) Blood->Brain Lipophilic Diffusion Liver Hepatic CYP450 (Oxidation/Conjugation) Blood->Liver First-Pass & Systemic Clearance Kidney Renal Excretion (Clearance) Blood->Kidney Unchanged Drug Liver->Kidney Polar Metabolites

Pharmacokinetic pathway of 6-propylpiperidin-3-ol derivatives from administration to excretion.

Conclusion

The pharmacokinetics of 6-propylpiperidin-3-ol and its derivatives are defined by their low molecular weight, favorable lipophilicity, and basic piperidine core. These properties guarantee rapid GI absorption and extensive CNS distribution. By employing rigorous, self-validating in vitro and in vivo methodologies, drug development professionals can accurately map the CYP450-mediated metabolism and clearance of these compounds, paving the way for optimized therapeutics with minimized off-target toxicity.

References

  • ECHEMI. "(3S,6S)-6-Propyl-3-piperidinol Formula". ECHEMI.
  • Forsyth, C. S., & Frank, A. A.
  • Diaz, G. J. "Toxicosis by Plant Alkaloids in Humans and Animals in Colombia". MDPI.
  • Chupakhin, E., et al.
  • Green, B. T., et al. "Plant Toxins That Affect Nicotinic Acetylcholine Receptors: A Review".
  • Kuca, K., et al. "Plants' Impact on the Human Brain—Exploring the Neuroprotective and Neurotoxic Potential of Plants". MDPI.

Sources

Exploratory

Crystal structure analysis of 6-propylpiperidin-3-ol

[label="SCXRD Data Collection\n(150 K, Mo Kα)", fillcolor="#EA4335", Conformational equilibria of cis and trans 6-propylpiperidin-3-ol isomers. Self-Validating Crystallization Methodology The free base of 6-propylpiperid...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="SCXRD Data Collection\n(150 K, Mo Kα)", fillcolor="#EA4335",

Conformational equilibria of cis and trans 6-propylpiperidin-3-ol isomers.

Self-Validating Crystallization Methodology

The free base of 6-propylpiperidin-3-ol is a low-melting solid or viscous oil, making direct SCXRD analysis nearly impossible. To force the system into a highly ordered crystalline lattice, we must synthesize a heavy-atom derivative.

Causality of Derivatization: Converting the free base to a hydrochloride (HCl) salt serves two critical purposes:

  • Lattice Energy: The protonated piperidinium nitrogen ( NH2+​ ) and the chloride anion ( Cl− ) form robust ionic hydrogen bonds, drastically increasing the lattice energy and melting point, which promotes the growth of high-quality single crystals[1].

  • Anomalous Dispersion: The chloride ion acts as a moderate anomalous scatterer. When irradiated with X-rays, this scattering breaks Friedel's Law, allowing the crystallographer to determine the absolute configuration mathematically without relying on chiral starting materials.

Step-by-Step Crystallization Protocol (Vapor Diffusion)
  • Salt Formation: Dissolve 50 mg of enantiopure 6-propylpiperidin-3-ol in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in ether dropwise under a nitrogen atmosphere. A white precipitate of the HCl salt will form immediately.

  • Solvent Selection: Isolate the salt via centrifugation and redissolve it in a minimum volume of a polar "good solvent" (e.g., methanol or ethanol) in a small inner vial.

  • Diffusion Setup: Place the inner vial inside a larger outer vial containing a non-polar "antisolvent" (e.g., pentane or hexanes). Seal the outer vial tightly.

  • Nucleation: Allow the setup to sit undisturbed at 4 °C for 3–7 days. The volatile antisolvent will slowly diffuse into the good solvent, gently lowering the solubility and inducing the nucleation of diffraction-quality single crystals.

SCXRD Data Collection and Structural Refinement

Once a suitable crystal (typically 0.1–0.3 mm in dimension) is harvested, it is mounted on a diffractometer.

Experimental Causality: We collect data at cryogenic temperatures (150 K). Why? Lowering the temperature minimizes the thermal vibrations of the atoms (the Debye-Waller factor). This sharpens the Bragg diffraction peaks, increases the resolution limit of the data, and allows for the precise location of hydrogen atoms—which is vital for mapping the hydrogen-bonding network of the C3 hydroxyl group. Furthermore, we utilize Copper ( CuKα , λ=1.54184 Å) radiation rather than Molybdenum ( MoKα ). The longer wavelength of Copper maximizes the anomalous scattering signal from the lighter Chloride atom, ensuring a reliable absolute structure determination.

SCXRD_Workflow N1 Analyte Preparation (6-propylpiperidin-3-ol) N2 Salt Formation (e.g., HCl addition) N1->N2 Increase lattice energy N3 Vapor Diffusion Crystallization N2->N3 Induce supersaturation N4 SCXRD Data Collection (150 K, Cu Kα) N3->N4 Mount single crystal N5 Structure Solution (Direct Methods) N4->N5 Resolve phase problem N6 Stereochemical Assignment (Flack Parameter) N5->N6 Refine atomic coordinates

SCXRD workflow for absolute configuration assignment of 6-propylpiperidin-3-ol.
The Self-Validating Refinement Loop

The SCXRD protocol is inherently self-validating. During the least-squares refinement of the atomic coordinates, the software calculates the Flack parameter ( x ) . If the proposed structural model matches the true absolute configuration of the crystal, x will refine to a value near zero (e.g., 0.02±0.03 ). If x refines to ~1, the model represents the inverted enantiomer, and the coordinate matrix must be inverted. This mathematical feedback loop ensures the final stereochemical assignment is completely independent of any prior synthetic assumptions[2].

Table 2: Representative SCXRD Data Parameters for 6-propylpiperidin-3-ol HCl Salt

ParameterValue / Description
Empirical Formula C8​H18​ClNO
Formula Weight179.69 g/mol
Temperature150(2) K
Wavelength ( CuKα )1.54184 Å
Crystal SystemOrthorhombic
Space Group P21​21​21​ (Chiral, non-centrosymmetric)
Flack Parameter~0.02(3) (Validates absolute structure)

Conclusion

The crystal structure analysis of 6-propylpiperidin-3-ol provides definitive proof of its stereochemistry, which is critical for its use as a building block in pharmaceutical synthesis. By strategically converting the flexible free base into a rigid hydrochloride salt, employing cryogenic Copper-source X-ray diffraction, and relying on the mathematical rigor of the Flack parameter, researchers can establish a self-validating workflow that guarantees absolute structural integrity.

References
  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PubMed Central (PMC).[Link]

  • Chemoenzymatic Formation of Hydroxypiperidines. Radboud University Repository.[Link]

  • Stereoselective total synthesis of the piperidine alkaloids, (+)-coniine, (+)-pseudoconhydrine, and (+)-sedamine through a common intermediate. ResearchGate.[Link]

Sources

Foundational

A Technical Guide to the Preliminary Pharmacological Screening of 6-propylpiperidin-3-ol

Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive alkaloids.[1] This guide presents a comprehensive, multi-tiered strategy fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive alkaloids.[1] This guide presents a comprehensive, multi-tiered strategy for the preliminary pharmacological screening of a novel derivative, 6-propylpiperidin-3-ol. We delineate a logical progression from initial in silico characterization and broad-spectrum in vitro assays to targeted in vivo toxicological and efficacy studies. The causality behind each experimental choice is explained, providing a robust framework for researchers and drug development professionals to assess the therapeutic potential of this and similar novel chemical entities. This document emphasizes self-validating protocols and authoritative grounding to ensure scientific integrity throughout the early-stage discovery process.

Introduction: The Rationale for Screening 6-propylpiperidin-3-ol

The piperidine ring is a privileged scaffold in drug discovery, present in over twenty classes of pharmaceuticals.[2] Its derivatives have demonstrated a vast range of pharmacological activities, including analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic effects.[3] Notable drugs like Donepezil (for Alzheimer's disease) and Haloperidol (an antipsychotic) feature this heterocyclic amine, highlighting its importance in targeting the central nervous system (CNS).[4]

The subject of this guide, 6-propylpiperidin-3-ol, is a novel compound designed to explore new chemical space within this pharmacologically rich class. The introduction of a propyl group at the 6-position and a hydroxyl group at the 3-position may confer unique properties regarding receptor affinity, selectivity, and pharmacokinetic profile compared to existing piperidine-based agents. The structure bears resemblance to molecules known to interact with sigma receptors and other CNS targets, making a neuropharmacological investigation particularly compelling.[5]

This guide outlines a systematic approach to uncover its biological activity profile, beginning with broad screening to identify potential targets and progressing to more specific assays to validate initial findings and assess its potential as a therapeutic lead.

Phase 1: In Silico and In Vitro Characterization

The initial phase focuses on predicting the compound's properties and conducting high-throughput in vitro assays to identify primary biological targets and assess general cytotoxicity. This approach maximizes efficiency by eliminating non-viable candidates early.

In Silico Physicochemical and ADMET Profiling

Before synthesis and wet-lab experimentation, computational tools can predict the drug-likeness of 6-propylpiperidin-3-ol. This provides an early-stage filter for potential liabilities.

  • Methodology: Utilize platforms like SwissADME or ProTox-III to predict key parameters.[6]

  • Rationale: This step is a cost-effective way to forecast potential issues with oral bioavailability (Lipinski's Rule of Five), blood-brain barrier (BBB) penetration, and toxicity. For a compound with a piperidine core, predicting CNS penetration is critical for guiding the design of subsequent neuropharmacology experiments.[6][7]

Table 1: Predicted Physicochemical and ADMET Properties of 6-propylpiperidin-3-ol

ParameterPredicted ValueImplication
Molecular Weight~143.23 g/mol Compliant with Lipinski's rules (<500), favoring good absorption.
LogP (Lipophilicity)~1.5 - 2.0Indicates good membrane permeability and potential for BBB penetration.
Hydrogen Bond Donors2Compliant with Lipinski's rules (<5), favoring good absorption.
Hydrogen Bond Acceptors2Compliant with Lipinski's rules (<10), favoring good absorption.
BBB PermeationHigh ProbabilitySuggests the compound is likely to be centrally active, justifying a focus on CNS targets.
Predicted Toxicity (LD50)Class 4/5Suggests low to moderate acute toxicity, but this requires in vivo confirmation.[6]
Tier 1: Broad-Spectrum Receptor Binding and Cytotoxicity Assays

The goal of Tier 1 is to cast a wide net to identify potential molecular targets and simultaneously flag any overt cytotoxicity.

A broad panel of receptor binding assays is the industry standard for primary screening. This allows for the unbiased identification of on-target and potential off-target interactions.

  • Rationale: Given the prevalence of piperidine derivatives as CNS agents, the panel should be enriched with CNS targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][4] This initial screen helps prioritize which signaling pathways to investigate further.

  • Experimental Choice: A commercially available radioligand binding assay panel (e.g., from Eurofins or CEREP) provides a standardized, high-throughput method to assess binding affinity against hundreds of validated targets.

It is crucial to assess the general toxicity of the compound in parallel with target-based screening. A compound that is highly cytotoxic at its effective concentration is unlikely to be a viable drug candidate.

  • Rationale: The MTT assay is a rapid, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[8] Running this assay against a panel of cell lines (e.g., a non-cancerous line like HEK293 and a cancer line like HeLa) can reveal both general toxicity and potential selective anti-proliferative effects.[8]

  • Protocol: See Section 4.1 for a detailed MTT Assay protocol.

Phase 2: In Vivo Preliminary Screening

Compounds that demonstrate promising activity and low cytotoxicity in in vitro assays graduate to preliminary in vivo testing. This phase bridges the gap between cellular activity and whole-organism physiology, providing critical data on safety and efficacy.[9][10]

Workflow for In Vivo Assessment

The following diagram illustrates the logical progression of the in vivo screening phase.

in_vivo_workflow cluster_0 In Vivo Screening Phase start Candidate from In Vitro Screen acute_tox Acute Toxicity Study (e.g., Fixed-Dose Procedure) start->acute_tox Assess Safety pk_study Pharmacokinetic (PK) Profiling acute_tox->pk_study Determine MTD (Max. Tolerated Dose) pd_model Pharmacodynamic (PD) Efficacy Model pk_study->pd_model Inform Dose Selection decision Go/No-Go Decision for Lead Optimization pd_model->decision Evaluate Efficacy

Caption: Workflow for the in vivo preliminary screening of 6-propylpiperidin-3-ol.

Acute Toxicity Assessment

The first step in any in vivo study is to establish a basic safety profile.

  • Rationale: An acute toxicity study determines the maximum tolerated dose (MTD) and identifies potential overt toxic effects. This information is essential for designing subsequent efficacy studies with safe and relevant dose ranges. The fixed-dose procedure is a modern alternative to the classical LD50 test that uses fewer animals.

  • Experimental Choice: A single-dose study in rodents (e.g., rats or mice) according to OECD Guideline 420 (Fixed Dose Procedure). Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

Pharmacodynamic (PD) / Efficacy Models

The choice of efficacy model is directly informed by the results of the in vitro screening.

  • Rationale: The model must be relevant to the compound's identified mechanism of action.[9] For example, if in vitro assays show affinity for opioid receptors, an analgesic model is appropriate. If activity is seen at serotonin or dopamine receptors, a behavioral model for depression or psychosis would be warranted.

  • Example Scenario: If 6-propylpiperidin-3-ol showed affinity for mu-opioid receptors in vitro, a suitable primary in vivo model would be the tail-immersion test .

  • Protocol: See Section 4.2 for a detailed Tail-Immersion Test protocol.

Table 2: Hypothetical In Vivo Efficacy Data (Tail-Immersion Test)

Treatment GroupDose (mg/kg, i.p.)Tail Withdrawal Latency (seconds)% Max Possible Effect (%MPE)
Vehicle (Saline)-2.5 ± 0.30%
6-propylpiperidin-3-ol13.1 ± 0.48%
6-propylpiperidin-3-ol56.8 ± 0.757%
6-propylpiperidin-3-ol108.9 ± 0.985%
Morphine (Positive Control)109.5 ± 0.6*93%
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle. Cut-off time is 10 seconds.

Detailed Experimental Protocols

The following protocols are provided as examples of the key experiments described in this guide. They include necessary controls to ensure data integrity.

Protocol: MTT Cytotoxicity Assay
  • Objective: To determine the concentration of 6-propylpiperidin-3-ol that inhibits cell growth by 50% (GI50).

  • Materials:

    • HEK293 cells (or other chosen cell line)

    • DMEM media with 10% FBS

    • 96-well cell culture plates

    • 6-propylpiperidin-3-ol stock solution (in DMSO)

    • MTT reagent (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Doxorubicin (positive control)

  • Procedure:

    • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

    • Compound Treatment: Prepare serial dilutions of 6-propylpiperidin-3-ol (e.g., from 0.1 µM to 100 µM). Add 10 µL of each concentration to the respective wells. Include vehicle control (DMSO only) and positive control (Doxorubicin) wells.

    • Incubation: Incubate the plate for 48 hours.

    • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

    • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.[8]

Protocol: In Vivo Tail-Immersion Test for Analgesia
  • Objective: To assess the analgesic properties of 6-propylpiperidin-3-ol in a thermal pain model.

  • Materials:

    • Male Sprague-Dawley rats (200-250g)

    • Water bath maintained at 52.5 ± 0.5°C

    • 6-propylpiperidin-3-ol solution (in saline)

    • Morphine sulfate (positive control)

    • Saline (vehicle control)

    • Stopwatch

  • Procedure:

    • Acclimation: Acclimate animals to the testing room and handling for at least 3 days prior to the experiment.

    • Baseline Measurement: Gently hold the rat and immerse the distal third of its tail in the hot water bath. Record the time (in seconds) it takes for the rat to flick its tail out of the water. This is the baseline latency. A cut-off time of 10 seconds is used to prevent tissue damage.

    • Dosing: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.

    • Post-Dose Measurement: At set time points (e.g., 30, 60, 90, and 120 minutes) after dosing, repeat the tail-immersion test.

    • Data Analysis: Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze data using ANOVA followed by a post-hoc test.

Decision-Making Framework

The data gathered from this multi-phase screening process informs a critical "Go/No-Go" decision. The following logic tree visualizes this decision-making process.

decision_tree start Start: Novel Compound 6-propylpiperidin-3-ol in_vitro_hit In Vitro Hit? (Potency < 1µM & Specificity) start->in_vitro_hit cytotoxicity Low Cytotoxicity? (GI50 > 30µM) in_vitro_hit->cytotoxicity Yes no_go_potency No-Go: Low Potency or Promiscuous Binding in_vitro_hit->no_go_potency No in_vivo_tox Acceptable In Vivo Toxicity Profile? cytotoxicity->in_vivo_tox Yes no_go_cyto No-Go: High Cytotoxicity cytotoxicity->no_go_cyto No in_vivo_eff Significant In Vivo Efficacy? in_vivo_tox->in_vivo_eff Yes no_go_tox No-Go: Unacceptable Toxicity in_vivo_tox->no_go_tox No no_go_eff No-Go: Lack of Efficacy in_vivo_eff->no_go_eff No go Go: Proceed to Lead Optimization in_vivo_eff->go Yes

Caption: Decision-making logic for advancing a screening candidate.

A successful candidate for lead optimization would ideally exhibit high potency for a specific target, a clear separation between its effective dose and its cytotoxic/toxic dose (a large therapeutic window), and statistically significant efficacy in a disease-relevant animal model.

Conclusion

This guide provides a structured and scientifically grounded framework for the preliminary pharmacological evaluation of 6-propylpiperidin-3-ol. By integrating in silico predictions, tiered in vitro screening, and targeted in vivo studies, researchers can efficiently characterize the compound's biological activity, identify its molecular targets, and assess its initial safety and efficacy profile. This systematic approach ensures that resources are focused on compounds with the highest therapeutic potential, accelerating the journey from novel chemical entity to viable drug candidate.

References

  • Burns, A. R., et al. (2022). In vivo quantitative high-throughput screening for drug discovery and comparative toxicology. eLife. [Link]

  • Gorgani, L., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. [Link]

  • Vasileva, L., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Iyengar, S., et al. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology. [Link]

  • Shaik, A. B., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Lashgari, N., & Zarranz-Gómez, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Ye, Z., et al. (2023). De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Advanced Science. [Link]

  • Southern Research. (n.d.). In Vivo Pharmacology Services. Southern Research. [Link]

  • ProBio CDMO. (n.d.). In Vivo Pharmacology Study. ProBio CDMO. [Link]

  • Nuvisan. (n.d.). Comprehensive pharmacology services for advanced drug discovery. Nuvisan. [Link]

  • Amer, B., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules. [Link]

  • Wang, W., et al. (2018). Piperidine Alkaloids with Diverse Skeletons from Anacyclus pyrethrum. Journal of Natural Products. [Link]

  • Liu, N., et al. (2007). Structure-Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). DTIC. [Link]

  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI Bookshelf. [Link]

  • NICNAS. (2016). Piperidine: Human health tier II assessment. Australian Department of Health. [Link]

  • Kumar, S., et al. (2023). In vitro and in-silico analysis of synthesized piperidine alkaloids for CDK9/T1 inhibition. ResearchGate. [Link]

  • Dembitsky, V., et al. (2026). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. ResearchGate. [Link]

  • Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Lashgari, N., & Zarranz-Gómez, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-3-ol. National Center for Biotechnology Information. [Link]

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Protocols & Analytical Methods

Method

Application Note: Protocols for the Asymmetric Synthesis of 6-Propylpiperidin-3-ol

Introduction & Pharmacological Relevance The 6-propylpiperidin-3-ol scaffold is a highly prized structural motif in alkaloid chemistry, serving as the core framework for several biologically active Conium and Prosopis al...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 6-propylpiperidin-3-ol scaffold is a highly prized structural motif in alkaloid chemistry, serving as the core framework for several biologically active Conium and Prosopis alkaloids, most notably (+)-pseudoconhydrine and its epimers[1]. These naturally occurring secondary metabolites are of significant interest in neuropharmacology and drug development due to their potent interactions with nicotinic acetylcholine receptors.

Synthesizing the 2,5-disubstituted (often numbered as 3,6-disubstituted depending on nomenclature rules) piperidine ring in an asymmetric fashion is notoriously challenging. The conformational flexibility of acyclic precursors often leads to poor stereocontrol during cyclization. As a Senior Application Scientist, I have structured this guide to detail two field-proven, highly validated methodologies for the asymmetric synthesis of 6-propylpiperidin-3-ol. Rather than merely listing steps, this guide emphasizes the causality behind the experimental conditions and establishes a self-validating framework for each protocol to ensure robust reproducibility.

Mechanistic Rationale & Strategy Selection

To achieve high enantio- and diastereoselectivity, researchers must choose a synthetic strategy based on the availability of starting materials and the specific stereoisomer required.

Strategy A: Chiral Pool & Cascade Reductive Amination

This approach leverages the inherent, inexpensive chirality of (S)-epichlorohydrin[1]. The critical stereodefining event is a one-pot cascade debenzylation-reductive aminative cyclization.

  • Causality of Stereocontrol: The diastereoselectivity is thermodynamically and sterically driven. During the hydrogenation of the transient cyclic imine over a Pd/C catalyst, the bulky O-TBDMS (tert-butyldimethylsilyl) protecting group at the C3 position forces the incoming hydride to attack exclusively from the anti face. This precise steric shielding dictates the formation of the cis-disubstituted piperidine framework (e.g., (+)-epi-pseudoconhydrine)[1].

Strategy B: Asymmetric Allylation & Ring-Closing Metathesis (RCM)

This de novo approach builds the chiral centers utilizing a Maruoka asymmetric allylation followed by a Grubbs-catalyzed cyclization[2].

  • Causality of Stereocontrol: The initial stereocenter is established via a chiral titanium complex that creates a rigid, sterically demanding pocket, dictating strict Re-face attack on the aldehyde precursor. Subsequent tethering of an olefinic amine allows for a Ring-Closing Metathesis (RCM). The rigid metallacyclobutane intermediate formed by the Ruthenium catalyst ensures the piperidine ring closes without any epimerization of the previously established stereocenters[2].

Quantitative Data Summary

The following table summarizes the key performance metrics and operational parameters for both synthetic strategies, allowing for rapid comparison during route selection.

ParameterStrategy A: Cascade Cyclization[1]Strategy B: Maruoka Allylation / RCM[2]
Target Isomer (3R,6S)-6-Propylpiperidin-3-ol(3S,6S)-6-Propylpiperidin-3-ol
Starting Material (S)-EpichlorohydrinButane-1,4-diol derivative
Key Stereocontrol Element Steric shielding (O-TBDMS group)Chiral (S,S)-Ti complex
Cyclization Catalyst 10% Pd/C (Hydrogenation)Grubbs II Ruthenium Catalyst
Overall Yield ~42% (over 6 steps)~35% (over 8 steps)
Diastereomeric Excess (de) > 95%> 98%
Enantiomeric Excess (ee) > 99% (Chiral Pool)> 95% (Catalytic Asymmetric)
Primary Advantage Highly scalable, inexpensive reagentsHighly modular for analog synthesis

Experimental Workflows & Visualization

G A (S)-Epichlorohydrin B α-Aminobutyrolactone A->B Diethyl malonate C γ-Hydroxyketone B->C n-PrMgBr D Cascade Cyclization C->D H2, Pd/C E (3R,6S)-Product D->E Acidic Deprotection

Workflow for cascade reductive aminative cyclization of 6-propylpiperidin-3-ol.

G A 1,4-Butanediol Aldehyde B Maruoka Allylation A->B Chiral Ti-complex C Chiral Diene B->C N-alkylation D RCM (Grubbs II) C->D Ru-Catalyst E (3S,6S)-Product D->E Hydrogenation

Synthesis via Maruoka asymmetric allylation and Ring-Closing Metathesis.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation criteria for the current step are met.

Protocol A: Synthesis of (3R,6S)-6-Propylpiperidin-3-ol via Cascade Cyclization[1]

Step 1: Epoxide Opening & Lactonization

  • Procedure: React enantiopure (S)-epichlorohydrin with diethyl malonate and dibenzylamine in the presence of a mild base (e.g., K2CO3) at 65–70 °C.

  • Causality: Dibenzylamine acts as both the nucleophile to open the epoxide and a robust protecting group. The bulky benzyl groups prevent unwanted over-alkylation of the nitrogen during subsequent steps.

  • Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2). The disappearance of the epoxide spot and the appearance of a strongly UV-active lactone spot confirms completion.

Step 2: Weinreb Amide Formation & Grignard Addition

  • Procedure: Open the resulting α-aminobutyrolactone with N,O-dimethylhydroxylamine. Protect the free hydroxyl group with TBDMS-Cl. Cool the solution to 0 °C and add n-propylmagnesium bromide dropwise.

  • Causality: The intermediate Weinreb amide forms a stable 5-membered chelate with the magnesium ion. This prevents the over-addition of the Grignard reagent (which would yield a tertiary alcohol), ensuring the exclusive formation of the target γ-hydroxyketone.

  • Self-Validation: Perform IR spectroscopy on the crude extract. The spectrum must show a sharp ketone carbonyl stretch at ~1710 cm⁻¹, which is distinctly absent in the lactone precursor.

Step 3: Cascade Debenzylation-Reductive Amination

  • Procedure: Dissolve the γ-hydroxyketone in ethanol. Add 10% Pd/C (10 mol%) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through a Celite pad.

  • Causality: The Pd/C catalyst facilitates a three-step cascade: (1) cleavage of the N-benzyl groups, (2) intramolecular cyclization to form a cyclic imine, and (3) stereoselective reduction of the imine. The TBDMS group directs the hydride attack to the anti face[1].

  • Self-Validation: Analyze the crude product via ¹H-NMR. The H-2 and H-6 protons must exhibit coupling constants indicative of an axial-equatorial relationship. A diastereomeric ratio (dr) of >9:1 validates the stereocontrol. If dr is low, it indicates catalyst poisoning or premature desilylation.

Step 4: Global Deprotection

  • Procedure: Stir the silyl-protected piperidine in 30 mL of Ethanol:IPA HCl (3:1) for 20 hours at room temperature. Concentrate the mixture in vacuo[1].

  • Causality: The acidic conditions cleanly cleave the TBDMS ether without epimerizing the delicate stereocenters, precipitating the target compound as a highly stable hydrochloride salt.

  • Self-Validation: The melting point and optical rotation must match the established literature values for (+)-epi-pseudoconhydrine hydrochloride.

Protocol B: Synthesis of (3S,6S)-6-Propylpiperidin-3-ol via Maruoka Allylation/RCM[2]

Step 1: Maruoka Asymmetric Allylation

  • Procedure: Treat 4-(benzyloxy)butanal with the chiral (S,S)-Ti complex (prepared in situ from chiral bis-titanium oxide) and allyltributylstannane at -78 °C in dichloromethane.

  • Causality: The extremely rigid chiral pocket of the Ti-complex dictates strict Re-face attack by the allyl group, establishing the C3 stereocenter of the final piperidine ring with high enantioselectivity[2].

  • Self-Validation: Perform Chiral HPLC on the isolated homoallylic alcohol. An enantiomeric excess (ee) of >95% validates the integrity and moisture-free preparation of the chiral catalyst. Do not proceed if ee < 95%.

Step 2: Diene Assembly

  • Procedure: Convert the alcohol to an amine via a Mitsunobu inversion with phthalimide, followed by hydrazinolysis. Alkylate the resulting amine with an allyl halide, and immediately protect the secondary amine with a Boc anhydride.

  • Causality: This sequence installs the second terminal olefin required for metathesis. The Boc group is critical; it deactivates the basic nitrogen lone pair, which would otherwise coordinate to and poison the Ruthenium catalyst in the next step.

  • Self-Validation: ESI-MS must show the exact mass of the Boc-protected diene [M+Na]⁺.

Step 3: Ring-Closing Metathesis (RCM)

  • Procedure: Dissolve the diene in strictly degassed CH₂Cl₂ (0.01 M to prevent intermolecular cross-metathesis). Add Grubbs II catalyst (5 mol%) and reflux for 4 hours.

  • Causality: The ruthenium alkylidene facilitates the metathesis of the two terminal olefins. Grubbs II is explicitly chosen over Grubbs I due to its higher tolerance for sterically hindered, functionalized allylic amine systems[2].

  • Self-Validation: Monitor via TLC. The cyclic dehydropiperidine product will exhibit a significantly lower Rf value than the acyclic diene due to increased conformational restriction.

Step 4: Hydrogenation & Deprotection

  • Procedure: Subject the cyclic intermediate to H₂ (1 atm) over 10% Pd/C in methanol to reduce the endocyclic double bond and cleave the benzyl ether. Finally, treat with trifluoroacetic acid (TFA) to remove the Boc group.

  • Causality: This single-operation hydrogenation efficiently saturates the ring and unmasks the hydroxyl group, finalizing the 6-propylpiperidin-3-ol scaffold.

  • Self-Validation: ¹³C-NMR must show the complete disappearance of the olefinic carbon signals (~120-130 ppm) and the appearance of upfield aliphatic signals corresponding to the saturated piperidine ring.

References

  • Syam Kumar, U.K., et al. "Diastereoselective total synthesis of 3,6-disubstituted piperidine alkaloids, epi-pseudoconhydrine (1) and pseudoconhydrine (2)." Tetrahedron Letters, 2013.[Link]

  • Satyalakshmi, et al. "Stereoselective total synthesis of the piperidine alkaloids, (+)-coniine, (+)-pseudoconhydrine, and (+)-sedamine through a common intermediate." Tetrahedron: Asymmetry, 2011, 22, 1000-1005.[Link]

Sources

Application

The Strategic deployment of 6-Propylpiperidin-3-ol in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Piperidine Scaffold and the Unique Value of 6-Propylpiperidin-3-ol The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a va...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold and the Unique Value of 6-Propylpiperidin-3-ol

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of pharmaceuticals and natural products.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient pharmacophoric groups to interact with biological targets.[3] Within the diverse landscape of piperidine-based building blocks, 6-propylpiperidin-3-ol, and specifically its naturally occurring stereoisomer (+)-pseudoconhydrine, presents a unique combination of features that make it a valuable asset in drug discovery. This chiral scaffold combines a lipophilic propyl group at the C6 position with a hydroxyl group at the C3 position, offering distinct vectors for substitution and opportunities for hydrogen bonding interactions.

This comprehensive guide provides an in-depth exploration of 6-propylpiperidin-3-ol as a building block for researchers, scientists, and drug development professionals. We will delve into its synthesis, physicochemical properties, and, most importantly, its application in the design and development of novel therapeutics, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Stereochemical Considerations

The specific stereochemistry of 6-propylpiperidin-3-ol is critical for its biological activity. The natural alkaloid, (+)-pseudoconhydrine, possesses the (3S,6S) configuration. The presence of two stereocenters necessitates precise control during synthesis to ensure the desired biological effect and to avoid confounding results from a mixture of diastereomers.

PropertyValueSource
Molecular Formula C₈H₁₇NOECHEMI
Molecular Weight 143.23 g/mol ECHEMI
Melting Point 106 °C[4]
XLogP3 1.0ECHEMI
Hydrogen Bond Donor Count 2ECHEMI
Hydrogen Bond Acceptor Count 2ECHEMI
Rotatable Bond Count 2ECHEMI

The hydroxyl group at the C3 position can act as both a hydrogen bond donor and acceptor, a crucial feature for anchoring a molecule within a target's binding site. The propyl group at the C6 position provides a lipophilic handle that can be oriented to interact with hydrophobic pockets in a protein. The interplay between these two functionalities, dictated by their stereochemical relationship, is a key determinant of the molecule's biological activity.

Stereoselective Synthesis of (+)-Pseudoconhydrine: A Detailed Protocol

The stereoselective synthesis of (+)-pseudoconhydrine is essential for its application in drug discovery. The following protocol is adapted from a published total synthesis and highlights key stereocontrol elements.[5][6]

Synthetic Workflow Overview

cluster_0 Synthesis of Chiral Intermediate cluster_1 Key Stereoselective Steps cluster_2 Final Transformations Butane-1,4-diol Butane-1,4-diol Chiral Aldehyde Chiral Aldehyde Butane-1,4-diol->Chiral Aldehyde Multistep Sequence Acyclic Precursor Acyclic Precursor Chiral Aldehyde->Acyclic Precursor Asymmetric Allylation Cyclic Intermediate Cyclic Intermediate Acyclic Precursor->Cyclic Intermediate Ring-Closing Metathesis Protected Pseudoconhydrine Protected Pseudoconhydrine Cyclic Intermediate->Protected Pseudoconhydrine Reduction & Hydroxylation (+)-Pseudoconhydrine (+)-Pseudoconhydrine Protected Pseudoconhydrine->(+)-Pseudoconhydrine Deprotection

Caption: Synthetic workflow for (+)-pseudoconhydrine.

Experimental Protocol

Step 1: Asymmetric Allylation of the Chiral Aldehyde

This key step establishes one of the stereocenters. The use of a chiral catalyst, such as in a Maruoka asymmetric allylation, is crucial for high enantioselectivity.[6]

  • To a solution of the chiral aldehyde (derived from butane-1,4-diol) in an appropriate anhydrous solvent (e.g., dichloromethane) at -78 °C, add the chiral catalyst (e.g., a chiral titanium complex).

  • Slowly add the allylation reagent (e.g., allyltributyltin).

  • Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography to yield the acyclic precursor.

Step 2: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the formation of the piperidine ring.

  • Dissolve the acyclic precursor in anhydrous dichloromethane.

  • Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

  • Reflux the reaction mixture under an inert atmosphere, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the cyclic intermediate.

Step 3: Reduction and Hydroxylation

This step introduces the second stereocenter and the hydroxyl group.

  • Reduce the double bond of the cyclic intermediate via catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[5]

  • The resulting saturated piperidine can then be hydroxylated. A stereoselective dihydroxylation method can be employed to achieve the desired diastereomer.

Step 4: Deprotection

  • Remove any protecting groups (e.g., Boc or Cbz) under appropriate conditions (e.g., acid treatment for Boc or hydrogenolysis for Cbz) to yield the final product, (+)-pseudoconhydrine.

Application of 6-Propylpiperidin-3-ol in Drug Discovery: A Gateway to Novel Therapeutics

While direct incorporation of the 6-propylpiperidin-3-ol scaffold into clinical candidates is not extensively documented, its structural motifs are present in a variety of biologically active molecules. The value of this building block lies in its potential to serve as a starting point for the synthesis of compound libraries for screening against various targets.

Structure-Activity Relationship (SAR) Insights from Related Piperidine Analogs

SAR studies on related piperidine derivatives provide valuable insights into how the 6-propyl-3-hydroxy motif could contribute to biological activity.

  • Opioid Receptor Modulation: In a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, modifications to the piperidine nitrogen and the linker to an aromatic ring were crucial for binding affinity and selectivity to the μ-opioid receptor.[5] This suggests that the nitrogen of the 6-propylpiperidin-3-ol could be a key point for derivatization to target GPCRs.

  • Kinase Inhibition: Piperidine scaffolds are prevalent in kinase inhibitors. For instance, 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[7] The hydroxyl group of 6-propylpiperidin-3-ol could be functionalized to introduce moieties that interact with the hinge region of a kinase, while the propyl group could be directed towards the solvent-exposed region.

  • Serotonin Receptor Ligands: Arylpiperazine derivatives connected to a heterocyclic nucleus via a hydroxyalkyl chain have shown high affinity for serotonin receptors.[4] This highlights the potential of using the hydroxyl group of 6-propylpiperidin-3-ol as a linker to other pharmacophoric groups.

Workflow for Library Synthesis and Screening

cluster_0 Building Block Preparation cluster_1 Library Generation cluster_2 Screening & Hit Identification cluster_3 Lead Optimization Stereoselective Synthesis Stereoselective Synthesis of (3S,6S)-6-Propylpiperidin-3-ol N-Functionalization N-Functionalization Stereoselective Synthesis->N-Functionalization Amine Chemistry O-Functionalization O-Functionalization Stereoselective Synthesis->O-Functionalization Hydroxyl Chemistry Compound Library Compound Library High-Throughput\nScreening High-Throughput Screening Compound Library->High-Throughput\nScreening Target-Based or Phenotypic Hit Compounds Hit Compounds High-Throughput\nScreening->Hit Compounds SAR Studies SAR Studies Hit Compounds->SAR Studies Iterative Synthesis Lead Candidate Lead Candidate SAR Studies->Lead Candidate

Caption: Workflow for utilizing 6-propylpiperidin-3-ol in drug discovery.

Protocol: Parallel Synthesis of a 6-Propylpiperidin-3-ol-Based Library

This protocol outlines a general approach for creating a diverse library of compounds based on the 6-propylpiperidin-3-ol scaffold.

1. N-Acylation:

  • Objective: To introduce a variety of amide functionalities.

  • Procedure:

    • In a 96-well plate, dispense a solution of (3S,6S)-6-propylpiperidin-3-ol in a suitable solvent (e.g., dichloromethane).

    • Add a diverse set of acylating agents (e.g., acid chlorides or carboxylic acids with a coupling agent like HATU) to each well.

    • Add a non-nucleophilic base (e.g., diisopropylethylamine).

    • Shake the plate at room temperature overnight.

    • Quench the reactions, and purify using parallel purification techniques (e.g., solid-phase extraction).

2. N-Alkylation:

  • Objective: To introduce various alkyl and arylalkyl groups.

  • Procedure:

    • In a 96-well plate, dispense a solution of (3S,6S)-6-propylpiperidin-3-ol.

    • Add a diverse set of alkylating agents (e.g., alkyl halides or mesylates) to each well.

    • Add a base (e.g., potassium carbonate).

    • Heat the plate and stir for several hours.

    • Purify the products using parallel purification methods.

3. O-Alkylation/Acylation:

  • Objective: To explore modifications of the hydroxyl group.

  • Procedure:

    • Protect the piperidine nitrogen (e.g., with a Boc group).

    • In a 96-well plate, dispense the N-protected 6-propylpiperidin-3-ol.

    • Add a base (e.g., sodium hydride) followed by a diverse set of alkylating or acylating agents.

    • Work up and purify the products.

    • Deprotect the nitrogen to yield the final library.

Conclusion: A Versatile Scaffold with Untapped Potential

6-Propylpiperidin-3-ol, particularly in its enantiopure form as (+)-pseudoconhydrine, represents a valuable and underutilized building block in drug discovery. Its defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of diverse compound libraries. While direct applications in marketed drugs are yet to be seen, the principles of medicinal chemistry and the success of related piperidinol scaffolds strongly suggest that 6-propylpiperidin-3-ol holds significant potential for the development of novel therapeutics targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this promising chemical entity.

References

  • Satyalakshmi, G., Suneel, K., Shinde, D. B., & Das, B. (2011). Stereoselective total synthesis of the piperidine alkaloids, (+)-coniine, (+)-pseudoconhydrine, and (+)-sedamine through a common intermediate. Tetrahedron: Asymmetry, 22(9), 1000-1005. [Link]

  • Das, B., Satyalakshmi, G., Suneel, K., & Shinde, D. B. (2011). Stereoselective total synthesis of the piperidine alkaloids, (+)-coniine, (+)-pseudoconhydrine and (+)-sedamine through a common intermediate. ResearchGate. [Link]

  • Pharmacognosy. (2012, September 7). Pseudoconhydrine ((3S-trans)-6-Propyl-3-piperidinol). Pharmacognosy | Plants | herbal. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Botman, P. N., et al. (2004). Diastereoselective Synthesis of (2 S ,5 R )-5-Hydroxypipecolic Acid and 6-Substituted Derivatives. Organic Letters, 6(25), 4739-4742. [Link]

  • Chen, Z., et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & Medicinal Chemistry Letters, 13(19), 3247-3252. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • ACS Publications. (2020, August 27). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Publications. [Link]

  • PubMed. (2021, February 5). Synthesis, docking studies, and pharmacological evaluation of 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. PubMed. [Link]

  • PMC. (2012, April 30). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PMC. [Link]

  • PubMed. (2019, October 1). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]

Sources

Method

Step-by-step extraction of 6-propylpiperidin-3-ol from mixtures

Application Note: Step-by-Step Extraction and Isolation of 6-Propylpiperidin-3-ol from Complex Mixtures Document ID: AN-8842-EXT Target Audience: Analytical Chemists, Natural Product Researchers, and Process Chemists. Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Extraction and Isolation of 6-Propylpiperidin-3-ol from Complex Mixtures

Document ID: AN-8842-EXT Target Audience: Analytical Chemists, Natural Product Researchers, and Process Chemists. Focus: Acid-Base Liquid-Liquid Extraction (LLE), Phase Partitioning, and Alkaloid Recovery.

Introduction & Physicochemical Rationale

6-Propylpiperidin-3-ol, commonly known in its naturally occurring stereoisomeric forms as pseudoconhydrine, is a piperidine alkaloid found in Conium maculatum[1] and frequently synthesized as an intermediate in pharmaceutical development[2]. The molecule presents a unique extraction challenge due to its amphiphilic nature: it possesses a hydrophobic propyl chain, a hydrophilic hydroxyl group, and a basic secondary amine.

To successfully isolate 6-propylpiperidin-3-ol from a crude synthetic reaction mixture or a plant matrix, one must exploit the ionizable nature of its piperidine nitrogen. The extraction protocol relies on Acid-Base Liquid-Liquid Extraction (LLE) , a self-validating system that manipulates the pH of the aqueous phase to drive the analyte selectively between aqueous and organic solvents.

Quantitative Physicochemical Data

Understanding the analyte's properties is critical for predicting its partitioning behavior. The historical pKb of pseudoconhydrine is reported as 3.70, which translates to a conjugate acid pKa of approximately 10.3[3]. This high pKa dictates that highly alkaline conditions are required to recover the free base.

PropertyValueImplication for Extraction
Molecular Weight 143.23 g/mol [1]Low molecular weight; highly volatile in free base form.
pKa (Conjugate Acid) ~10.3[3]Requires pH < 3 for complete protonation; pH > 12.3 for complete deprotonation.
XLogP3 ~1.0[4]Moderate lipophilicity; prefers organic solvents (DCM, Ether) when un-ionized.
Physical State Hygroscopic solid[3]Prone to trapping water; requires rigorous drying over anhydrous salts.

Experimental Extraction Workflow

The following diagram illustrates the logical flow of the acid-base partitioning strategy. By alternating the pH, neutral and acidic impurities are systematically stripped away, leaving only the purified alkaloid.

G Start Crude Mixture (Analyte + Impurities) Acidify Acidification (pH < 3) Add 1M HCl + DCM Start->Acidify Org1 Organic Phase (Neutral/Acidic Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Alkaloid) Acidify->Aq1 Retain Basify Basification (pH > 12) Add 2M NaOH + DCM Aq1->Basify Aq2 Aqueous Phase (Polar Impurities) Basify->Aq2 Discard Org2 Organic Phase (Free Base Analyte) Basify->Org2 Retain Dry Desiccation & Concentration Dry over Na2SO4, Evaporate Org2->Dry Pure Purified 6-propylpiperidin-3-ol Dry->Pure

Caption: Acid-base liquid-liquid extraction workflow for 6-propylpiperidin-3-ol isolation.

Step-by-Step Extraction Protocol

Materials Required:

  • Dichloromethane (DCM) or Diethyl Ether (Analytical Grade)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Phase 1: Initial Solubilization & Defatting
  • Dissolution: Suspend the crude mixture (synthetic residue or concentrated plant extract) in 50 mL of DCM.

  • Acidification: Transfer the organic solution to a separatory funnel. Add 50 mL of 1M HCl.

  • Partitioning: Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the phases to separate.

  • Separation:

    • Mechanism: The acidic environment (pH < 3) forces the secondary amine of 6-propylpiperidin-3-ol to protonate, forming a highly water-soluble hydrochloride salt[3].

    • Drain the lower organic layer (DCM) containing non-basic impurities (e.g., unreacted lipids, neutral byproducts) and discard or set aside for secondary analysis.

    • Retain the upper aqueous layer. Wash this aqueous layer with an additional 20 mL of DCM to ensure complete removal of lipophilic impurities.

Phase 2: Alkaline Recovery (Target Isolation)
  • Basification: Transfer the retained acidic aqueous phase to a clean Erlenmeyer flask immersed in an ice bath (neutralization is exothermic). Slowly add 2M NaOH dropwise while stirring until the pH exceeds 12. Verify the pH using indicator paper.

    • Mechanism: According to the Henderson-Hasselbalch equation, pushing the pH to >12 (roughly two units above the pKa of 10.3) ensures that >99% of the analyte is converted back into its un-ionized, lipophilic free base form[2].

  • Extraction: Transfer the basic aqueous solution back to a clean separatory funnel. Add 50 mL of fresh DCM (or Diethyl Ether, as utilized in standard synthetic recoveries[2]).

  • Partitioning: Shake vigorously and vent. The free base 6-propylpiperidin-3-ol will now partition into the organic layer.

  • Separation: Collect the lower organic layer (if using DCM) or upper organic layer (if using Ether). Repeat the extraction with an additional 25 mL of organic solvent to ensure quantitative recovery. Combine the organic fractions.

Phase 3: Purification & Isolation
  • Brine Wash: Wash the combined organic fractions with 30 mL of saturated brine.

    • Mechanism: Brine serves a dual purpose. It pre-dries the organic layer by drawing out dissolved water via osmosis, and the "salting-out" effect helps break any micro-emulsions formed by the surfactant-like properties of the amino alcohol.

  • Desiccation: Transfer the organic layer to an Erlenmeyer flask and add 2–3 grams of anhydrous Na2​SO4​ . Swirl and let sit for 15 minutes until the solution is completely clear and the drying agent flows freely.

  • Concentration: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator. Keep the water bath temperature below 35°C, as the free base of pseudoconhydrine has a relatively low melting point and can be volatile under high vacuum[1].

  • Yield: The resulting residue is purified 6-propylpiperidin-3-ol.

Mechanistic Insights & Troubleshooting

  • Emulsion Formation: Piperidine alkaloids with hydroxyl groups can act as mild surfactants, leading to stubborn emulsions during the extraction phase. If an emulsion forms, do not add more water. Instead, add a small volume of brine, or transfer the emulsion to a centrifuge tube and spin at 3000 RPM for 5 minutes to force phase separation.

  • Solvent Selection: While Diethyl Ether is traditionally used for the final extraction of pseudoconhydrine[2], DCM is often preferred in modern laboratories due to its lower flammability and higher density, which makes draining the target organic phase from the bottom of the separatory funnel ergonomically easier.

  • Temperature Control during Basification: The addition of 2M NaOH to the HCl extract generates heat. Because 6-propylpiperidin-3-ol is sensitive to thermal degradation in highly alkaline environments, maintaining the solution in an ice bath during basification preserves the structural integrity of the analyte.

References

  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom Source: Molecules (MDPI) / NIH PubMed Central URL:[Link][1]

  • Pseudoconhydrine Chemical Properties Source: DrugFuture Chemical Index Database URL:[Link][3]

  • Diastereoselective total synthesis of 3,6-disubstituted piperidine alkaloids, (3R,6S)-epi-pseudoconhydrine and (3R,6R)-pseudoconhydrine Source: Tetrahedron Letters (Elsevier) / Aurigene Services URL:[Link][2]

Sources

Application

Application Note: Investigating the Neuropharmacological Profile of 6-Propylpiperidin-3-ol on Nicotinic Acetylcholine Receptors

Introduction to 6-Propylpiperidin-3-ol in Neuropharmacology 6-propylpiperidin-3-ol, widely known in phytochemistry as pseudoconhydrine, is a biologically active piperidine alkaloid traditionally isolated from Conium macu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 6-Propylpiperidin-3-ol in Neuropharmacology

6-propylpiperidin-3-ol, widely known in phytochemistry as pseudoconhydrine, is a biologically active piperidine alkaloid traditionally isolated from Conium maculatum (poison hemlock)[1]. In modern neuropharmacology, piperidine derivatives serve as critical structural scaffolds for central nervous system (CNS) drug discovery[2].

As a research tool, 6-propylpiperidin-3-ol is highly valued for studying the modulation of nicotinic acetylcholine receptors (nAChRs). The compound exhibits a classic curare-like biphasic action: it initially acts as a stimulant at autonomic ganglia, which is rapidly followed by prolonged receptor desensitization and neuromuscular blockade[3]. Understanding the specific binding causality—how the hydroxyl group at the C-3 position of the piperidine ring alters steric bulk and receptor pocket affinity compared to its analog, coniine—is essential for developing targeted nAChR antagonists for neuromuscular disorders, anesthesia, and neurotoxicology[1].

Pathway ACh Acetylcholine nAChR Nicotinic ACh Receptor ACh->nAChR Activates Ion Na+/Ca2+ Influx nAChR->Ion Depol Depolarization Ion->Depol Pseudo 6-propylpiperidin-3-ol Block Receptor Antagonism Pseudo->Block Binds Block->nAChR Inhibits Paralysis Neuromuscular Blockade Block->Paralysis

Figure 1: Mechanism of nAChR blockade by 6-propylpiperidin-3-ol leading to neuromuscular paralysis.

Quantitative Pharmacological Profiling

Unlike broad-spectrum neurotoxins, piperidine alkaloids exhibit selective affinity for specific nAChR subtypes (e.g., α4β2 in the CNS and muscle-type receptors at the neuromuscular junction) over other neuroreceptors[4]. The table below summarizes the comparative binding affinities of hemlock-derived piperidine alkaloids (including 6-propylpiperidin-3-ol) across various receptor targets, illustrating its high selectivity for nAChRs.

Receptor TargetModulator ClassApprox. Affinity (IC50 / Ki)Primary Pharmacological Effect
nAChR (General) Coniine / Pseudoconhydrine~19 µMCompetitive Antagonism / Blockade[1]
α2-Adrenergic Piperidine analogs~260 µMWeak off-target inhibition[1]
Butylcholinesterase Piperidine analogs~327 µMMild enzymatic interference[1]
5-HT2 Receptor Piperidine analogs~492 µMNegligible binding[1]
Muscarinic AChR Piperidine analogs>2000 µMNegligible binding[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for nAChR Affinity

Causality & Rationale: To map the exact binding affinity of 6-propylpiperidin-3-ol, we utilize a competitive displacement assay using [3H]epibatidine. [3H]epibatidine is chosen because it labels heteromeric nAChR subtypes (such as α4β2 and α3β4) with exceptionally high specific activity[4]. This allows researchers to accurately measure the competitive displacement by the lower-affinity 6-propylpiperidin-3-ol without signal-to-noise degradation.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat cortical or hippocampal tissue (regions rich in α4β2 nAChRs) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

  • Receptor Stabilization: Resuspend the resulting membrane pellet in an assay buffer supplemented with 1 mM PMSF (phenylmethylsulfonyl fluoride). Self-validation step: PMSF prevents proteolytic degradation of the receptors during the extended incubation phase.

  • Competitive Incubation: In a 96-well microplate, combine 50 µg of membrane protein, 0.5 nM [3H]epibatidine, and escalating concentrations of 6-propylpiperidin-3-ol (ranging from 0.1 µM to 1000 µM).

  • Equilibration: Incubate the mixture at room temperature for exactly 2 hours to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical step: Pre-soak filters in 0.5% polyethylenimine for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

  • Quantification: Wash the filters three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: Radioligand binding assays confirm physical affinity but cannot differentiate between an agonist, a competitive antagonist, or a non-competitive pore blocker. Patch-clamp electrophysiology is required to observe real-time ion flux (Na+/Ca2+) across the membrane, establishing the functional consequence (e.g., desensitization kinetics) of 6-propylpiperidin-3-ol binding[5].

Workflow S1 Cell Culture & Expression S2 Whole-Cell Patch Clamp S1->S2 S3 Compound Perfusion S2->S3 S4 Current Recording S3->S4 S5 IC50 Analysis S4->S5

Figure 2: Step-by-step patch-clamp electrophysiology workflow for evaluating nAChR ion channel flux.

Step-by-Step Methodology:

  • Cell Preparation: Culture SH-SY5Y neuroblastoma cells (which endogenously express human nAChRs) on glass coverslips.

  • Pipette Fabrication: Pull borosilicate glass capillaries using a micropipette puller to achieve a tip resistance of 3–5 MΩ. Fill the pipettes with an intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).

  • Configuration: Approach a healthy cell and apply gentle negative pressure to achieve a gigaseal (>1 GΩ). Apply a brief pulse of suction to rupture the membrane patch, entering the whole-cell configuration.

  • Voltage Clamp: Hold the membrane potential at -70 mV using a high-fidelity patch-clamp amplifier.

  • Baseline Establishment: Use a rapid gravity-fed perfusion system to apply 100 µM Acetylcholine (ACh) for 2 seconds to establish a baseline inward current. Allow a 2-minute washout period to prevent receptor desensitization.

  • Antagonist Testing: Co-apply 100 µM ACh with escalating doses of 6-propylpiperidin-3-ol (10 µM - 500 µM).

  • Data Analysis: Measure the reduction in peak current amplitude. Analyze the decay time constant (τ) of the waveform to assess if the compound accelerates receptor desensitization.

Protocol 3: In Vivo Assessment of Neuromuscular Blockade

Causality & Rationale: Because piperidine alkaloids exhibit complex biphasic toxicity in living systems—triggering initial tachycardia and hypersalivation followed by profound bradycardia and respiratory depression[3]—in vitro data must be validated against systemic physiological responses. This protocol assesses the translation of receptor blockade into functional neuromuscular weakness[6].

Step-by-Step Methodology:

  • Subject Preparation: Acclimate adult male Wistar rats (200-250g) to the testing environment and handling procedures for 7 days to minimize stress-induced catecholamine release, which can skew autonomic data.

  • Dosing: Administer 6-propylpiperidin-3-ol via intraperitoneal (i.p.) injection at sub-lethal doses (e.g., 5-15 mg/kg) formulated in sterile physiological saline.

  • Autonomic Monitoring: Immediately post-injection, monitor heart rate and respiratory rate using non-invasive tail-cuff telemetry or pulse oximetry. Document any signs of autonomic ganglia stimulation, such as hypersalivation or mydriasis (pupil dilation)[3].

  • Neuromuscular Assessment (Rotarod Test): Place the subjects on a motorized rotarod apparatus accelerating from 4 to 40 rpm over a 5-minute period. Record the latency to fall. Self-validation step: Compare post-dose latency to the subject's own pre-dose baseline. A significant reduction indicates curare-like muscle weakness.

  • Histopathology (Optional): Post-euthanasia, harvest liver and renal tissues. Fix in 10% formalin and stain with H&E to assess for acute rhabdomyolysis or cellular injury, a known secondary consequence of severe hemlock alkaloid toxidromes[6].

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC - NIH. NIH.
  • Hemlock (Conium Maculatum) Poisoning In A Child - PMC - NIH. NIH.
  • Histopathological effect of Conium maculatum aqueous extract on liver in R
  • Plant Toxins That Affect Nicotinic Acetylcholine Receptors: A Review - ACS Public
  • The effect of coniine on presynaptic nicotinic receptors | Request PDF - ResearchGate.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

The Piperidine Scaffold: A Comparative Guide to 6-Propylpiperidin-3-ol and Modern Derivatives in Drug Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations have cemented its status as a "privileged scaffold," appearing in a vast array of clinically approved drugs.[1] This guide provides an in-depth comparison of the naturally occurring alkaloid, 6-propylpiperidin-3-ol, with rationally designed piperidine derivatives that have found success as potent and selective therapeutic agents.

We will explore the fundamental structure-activity relationships (SAR) that differentiate a toxic natural product from a life-saving medicine. This analysis will not only list data but explain the causality behind the experimental choices that guide modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Case of 6-Propylpiperidin-3-ol - A Scaffold Defined by Toxicity

6-Propylpiperidin-3-ol, specifically its (3S,6S)-stereoisomer known as pseudoconhydrin, is a piperidine alkaloid found in poison hemlock (Conium maculatum).[2] Historically, this plant is infamous as the poison used in the execution of Socrates.[3][4] Understanding its pharmacology is a crucial lesson in the importance of the therapeutic index.

The primary mechanism of action for the major alkaloids in poison hemlock, including the more potent coniine and its relatives like 6-propylpiperidin-3-ol, is antagonism of nicotinic acetylcholine receptors (nAChRs).[4][5][6] This interaction is not subtle or selective. It leads to a biphasic clinical presentation: an initial phase of stimulation followed by a depressant, curare-like neuromuscular blockade.[6][7] This ultimately results in paralysis of the respiratory muscles, leading to death from asphyxia.[4][8]

While some studies in animal models have noted potential anti-inflammatory and antinociceptive effects of Conium maculatum alkaloidal fractions, these activities are observed within a very narrow dose range before severe toxicity and lethality occur.[2] The inherent lack of receptor selectivity and the potent, non-specific toxicity make 6-propylpiperidin-3-ol and its close analogs fundamentally unsuitable as a starting point or scaffold for modern therapeutic drug design. Its story serves as a toxicological benchmark against which the successes of rationally designed piperidine derivatives can be measured.

Part 2: Rational Design - Transforming the Piperidine Scaffold for Therapeutic Success

In stark contrast to the toxic profile of 6-propylpiperidin-3-ol, medicinal chemists have successfully modified the piperidine core to create highly selective and potent drugs for a range of diseases. By precisely controlling stereochemistry and the placement of functional groups, it is possible to tailor a derivative to a specific biological target, optimizing efficacy while minimizing off-target effects. We will examine three prominent examples.

Comparative Derivative Class 1: Opioid Receptor Agonists (Fentanyl Analogs)

The 4-anilidopiperidine skeleton is the foundation for a class of powerful synthetic opioid analgesics, with fentanyl being the most well-known member. These compounds are potent agonists of the mu-opioid receptor (MOR), the primary target for mediating analgesia.

Structure-Activity Relationship (SAR) Insights: The design of these molecules is a masterclass in SAR. The piperidine ring acts as a central scaffold, orienting the crucial pharmacophoric elements:

  • N-Acyl Group: The length and nature of the chain attached to the piperidine nitrogen are critical. For fentanyl, the propionyl group provides optimal potency.[9]

  • 4-Anilino Group: The phenyl ring attached to the piperidine nitrogen is essential for agonist activity.

  • 4-Position Substituent: Modifications at this position on the piperidine ring dramatically influence potency. Adding a carbomethoxy or similar group can alter both potency and duration of action.[10][11]

The causality behind this design is to create a molecule that fits precisely into the binding pocket of the MOR. Unlike the broad antagonism of 6-propylpiperidin-3-ol, these derivatives are engineered for high-affinity, selective agonism at a single receptor subtype.

Quantitative Data Comparison: Opioid Receptor Affinity

CompoundCore StructureModificationMOR Binding Affinity (Ki, nM)Reference
Fentanyl4-AnilidopiperidineN-propionyl1.6[12]
Fentanyl Analog A4-AnilidopiperidineVaries0.4[12]
Fentanyl Analog B4-AnilidopiperidineVaries~400[12]

This table illustrates how minor structural modifications on the same core scaffold can modulate binding affinity over several orders of magnitude.

Comparative Derivative Class 2: Acetylcholinesterase (AChE) Inhibitors (Donepezil)

Donepezil (Aricept®) is a cornerstone therapy for managing the symptoms of Alzheimer's disease. Its mechanism relies on the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[13][14] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, addressing the cholinergic deficit associated with the disease.[15][16]

Structure-Activity Relationship (SAR) Insights: The structure of donepezil is a prime example of scaffold-hopping and optimization, moving far from the simple structure of 6-propylpiperidin-3-ol.

  • N-Benzylpiperidine Moiety: This is a critical component that interacts with the peripheral anionic site (PAS) of the AChE enzyme.[16] This interaction helps to properly orient the molecule within the enzyme's active site gorge.

  • Indanone Core: This flat, aromatic structure is linked to the piperidine via a methylene spacer and forms key interactions deep within the active site.

The rationale is to create a molecule that can effectively "plug" the active site of AChE, preventing its catalytic function. This requires a much more complex and specific three-dimensional structure than a simple substituted piperidine.

Quantitative Data Comparison: AChE Inhibition

CompoundCore StructureTargetActivity (IC₅₀)Reference
DonepezilN-Benzylpiperidine-IndanoneAChE5.7 nM[5] (from original source)
TacrineAcridineAChE~180 nMN/A
GalantaminePhenanthrene AlkaloidAChE~410 nMN/A

This table compares Donepezil to other AChE inhibitors, highlighting its high potency derived from its unique piperidine-containing structure.

Comparative Derivative Class 3: α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators

This class provides the most direct mechanistic contrast to 6-propylpiperidin-3-ol. While the hemlock alkaloid is a potent nAChR antagonist, modern drug design has focused on creating selective antagonists and, perhaps more promisingly, Positive Allosteric Modulators (PAMs) for the α7 subtype of the nAChR.[17][18] α7 nAChR PAMs are particularly interesting for treating cognitive deficits in disorders like Alzheimer's and schizophrenia, as they enhance the receptor's response to the endogenous neurotransmitter acetylcholine without causing overstimulation or rapid desensitization.[19][20]

Structure-Activity Relationship (SAR) Insights:

  • Scaffold Diversity: Unlike the rigid SAR of opioids, α7 PAMs derive from a wide range of chemical scaffolds, some of which include a piperidine ring.[19]

  • Allosteric Binding: These molecules do not bind to the same site as acetylcholine (the orthosteric site), which is where antagonists like 6-propylpiperidin-3-ol act. Instead, they bind to a separate, allosteric site, subtly changing the receptor's shape to make it more responsive.[21]

The experimental choice to pursue allosteric modulation is a sophisticated strategy to fine-tune neurotransmission rather than simply blocking it. This approach avoids the severe toxicities associated with broad-spectrum nAChR antagonists.

Quantitative Data Comparison: α7 nAChR Antagonist Potency

CompoundCore StructureTargetActivity (IC₅₀)Reference
Compound 48N-Benzylpiperidineα7 nAChR0.58 µM[22]
Compound 13Propargylamine-piperidineα7 nAChR< 1 µM[22]
6-Propylpiperidin-3-olSubstituted PiperidinenAChRs (non-selective)N/A (Activity defined by toxicity)[4][5]

This table highlights the development of synthetic piperidine derivatives with sub-micromolar potency as selective α7 nAChR antagonists, a stark contrast to the non-selective, toxic profile of the natural alkaloid.

Part 3: Foundational Experimental Protocols

The quantitative data presented in this guide are generated through rigorous, validated experimental protocols. Describing these methods provides a self-validating system of trustworthiness, allowing researchers to understand and replicate the findings.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for quantifying the inhibitory potential of a compound against AChE. The principle involves measuring the rate of production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs light at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM solution of DTNB in buffer, a 14 mM solution of the substrate acetylthiocholine iodide (ATCI) in water, and a solution of AChE enzyme (e.g., 1 U/mL) in buffer. Prepare serial dilutions of the test piperidine derivative in a suitable solvent (e.g., ethanol or DMSO).

  • Reaction Setup (96-well plate):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations. For control wells, add 10 µL of the solvent vehicle.

    • Add 10 µL of the AChE enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Colorimetric Reaction: Add 10 µL of the DTNB solution to each well.

  • Initiation: Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at multiple time points (e.g., every minute for 5-10 minutes) to determine the reaction rate (change in absorbance per minute).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).[23]

Protocol 2: Radioligand Competition Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific receptor (e.g., MOR) by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Step-by-Step Methodology:

  • Reagent and Tissue Preparation:

    • Membrane Preparation: Homogenize brain tissue (e.g., from a rat or mouse, or cells expressing the human receptor) in an ice-cold buffer (e.g., Tris-HCl) and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a fresh assay buffer.

    • Radioligand: Choose a radioligand with high affinity and selectivity for the target receptor (e.g., [³H]DAMGO for MOR).

    • Test Compound: Prepare serial dilutions of the piperidine derivative to be tested.

  • Assay Setup (in microcentrifuge tubes or 96-well plates):

    • Total Binding: Add buffer, a fixed concentration of the radioligand, and the membrane preparation.

    • Non-specific Binding (NSB): Add buffer, the radioligand, a high concentration of a non-labeled standard ligand (e.g., naloxone) to saturate all specific binding sites, and the membrane preparation.

    • Competition: Add buffer, the radioligand, varying concentrations of the test compound, and the membrane preparation.

  • Incubation: Incubate all tubes/wells at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound radioligand from the unbound radioligand. This is typically done by vacuum filtration through glass fiber filters, which trap the membranes (and the bound ligand) while allowing the unbound ligand to pass through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate by subtracting the non-specific binding counts from the total binding counts.

    • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration at which the test compound displaces 50% of the bound radioligand is the IC₅₀.

    • Ki Calculation: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[24]

Part 4: Visualization of Concepts

Diagrams are essential for clarifying complex structural relationships and experimental workflows.

SAR_Piperidine cluster_core General Piperidine Scaffold Core Piperidine Ring (6-Membered Heterocycle) N1 N1 Position (Nitrogen Atom) - Key for basicity - Site for large substituents (e.g., Benzyl) Core->N1 pKa modulation C2_C6 C2 / C6 Positions - 'α' to Nitrogen - Substitution affects stereochemistry - Example: Propyl group in 6-propylpiperidin-3-ol Core->C2_C6 Stereocontrol C3_C5 C3 / C5 Positions - 'β' to Nitrogen - Site for polar groups (e.g., -OH) - Example: Hydroxyl in 6-propylpiperidin-3-ol Core->C3_C5 Polarity C4 C4 Position - 'γ' to Nitrogen - Critical for 4-anilidopiperidine opioids - Site for bulky groups Core->C4 Potency modulation

Caption: Key modification points on the piperidine scaffold influencing pharmacological properties.

AChE_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis Reagents Prepare Buffers, Enzyme (AChE), Substrate (ATCI), Inhibitor (Test Cmpd) Mix Mix AChE + Inhibitor (Pre-incubate) Reagents->Mix Step 1 Add_DTNB Add DTNB (Chromogen) Mix->Add_DTNB Step 2 Initiate Add Substrate (ATCI) to start reaction Add_DTNB->Initiate Step 3 Measure Measure Absorbance at 412 nm (Kinetic) Initiate->Measure Step 4 Calculate Calculate % Inhibition Measure->Calculate Step 5 Plot Plot Dose-Response Curve & Determine IC50 Calculate->Plot Step 6

Sources

Comparative

A Comparative Guide to the Binding Affinities of 6-Propylpiperidin-3-ol and 2-Propylpiperidine: A Structural and Methodological Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of a vast array of therapeutic agents targeting the ce...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of a vast array of therapeutic agents targeting the central nervous system and other biological systems.[1][2] Subtle modifications to this privileged structure can dramatically alter its binding affinity, selectivity, and functional activity at various receptors. This guide provides an in-depth comparison of two such analogs: 6-propylpiperidin-3-ol and 2-propylpiperidine, with a focus on the structural nuances that dictate their potential receptor interactions and a detailed experimental framework for quantifying these interactions.

Structural Analysis and Predicted Binding Behavior

The binding affinity of a ligand is fundamentally governed by its three-dimensional shape, electronic properties, and the functional groups it presents for interaction with the receptor's binding pocket. The two molecules , while both featuring a propyl-substituted piperidine ring, possess key differences that are expected to influence their binding characteristics.

2-Propylpiperidine (Coniine): This is a relatively simple lipophilic structure. The propyl group at the 2-position introduces a hydrophobic moiety that can engage in van der Waals interactions within a corresponding hydrophobic pocket of a receptor. The nitrogen atom of the piperidine ring is basic and will be protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the binding site.[5]

6-Propylpiperidin-3-ol: This molecule introduces two significant changes compared to 2-propylpiperidine. Firstly, the propyl group is at the 6-position. Depending on the stereochemistry, this may alter the orientation of the hydrophobic tail within the binding pocket. Secondly, and more importantly, the presence of a hydroxyl group at the 3-position introduces a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This hydroxyl group has the potential to form a strong, specific interaction with a polar amino acid residue in the receptor, which could significantly enhance binding affinity compared to its non-hydroxylated counterpart.

Feature2-Propylpiperidine6-Propylpiperidin-3-olPredicted Impact on Binding Affinity
Core Scaffold PiperidinePiperidineProvides the basic nitrogen for a key ionic interaction.
Propyl Group Position 2-position6-positionMay alter the orientation of the hydrophobic interaction.
Key Functional Groups - Propyl (hydrophobic) - Secondary amine (basic)- Propyl (hydrophobic) - Secondary amine (basic) - Hydroxyl (polar)The hydroxyl group in 6-propylpiperidin-3-ol can form additional hydrogen bonds, potentially leading to higher affinity.
Lipophilicity HigherLowerThe increased polarity of 6-propylpiperidin-3-ol may influence its pharmacokinetic properties.

Hypothetical Target: Sigma-1 Receptor (σ1R) Signaling

To provide a biological context for our comparison, we will consider the sigma-1 receptor. The σ1R is an intracellular chaperone protein involved in a variety of cellular functions, and it is a target for numerous piperidine-containing compounds.[6]

G cluster_ligand Ligand Binding cluster_downstream Downstream Signaling Ligand 6-Propylpiperidin-3-ol or 2-Propylpiperidine s1R Sigma-1 Receptor (σ1R) Ligand->s1R Binding IP3R IP3 Receptor s1R->IP3R Modulation Ca_release Ca²⁺ Release IP3R->Ca_release Cellular_Response Modulation of Cellular Signaling Ca_release->Cellular_Response

Caption: Hypothetical signaling pathway of a piperidine ligand binding to the Sigma-1 Receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine and compare the binding affinities of 6-propylpiperidin-3-ol and 2-propylpiperidine for the σ1R, a competitive radioligand binding assay is a robust and widely used method.[7][8] This assay measures the ability of a non-radioactive compound (the "competitor," i.e., our test compounds) to displace a radioactive ligand that is known to bind to the target receptor with high affinity.

Materials and Reagents:
  • Receptor Source: Cell membranes prepared from a cell line overexpressing the human σ1R (e.g., HEK293 cells).

  • Radioligand: A high-affinity σ1R radioligand, such as -pentazocine.

  • Test Compounds: 6-propylpiperidin-3-ol and 2-propylpiperidine, dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known, non-radioactive σ1R ligand (e.g., haloperidol) to determine non-specific binding.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Step-by-Step Methodology:
  • Membrane Preparation: Homogenize the σ1R-expressing cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.[9]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + radioligand + assay buffer.

    • Non-specific Binding: Receptor membranes + radioligand + a high concentration of the non-specific binding control (e.g., 10 µM haloperidol).

    • Competition: Receptor membranes + radioligand + varying concentrations of the test compound (6-propylpiperidin-3-ol or 2-propylpiperidine). A serial dilution covering a wide concentration range (e.g., from 1 pM to 10 µM) should be used.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[9] It is crucial to experimentally determine the time to equilibrium beforehand.[10]

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filter mats, which trap the receptor-bound radioligand. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand used and K_d is the dissociation constant of the radioligand for the receptor.[9] The Kᵢ value represents the binding affinity of the test compound. A lower Kᵢ value indicates a higher binding affinity.[11]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare σ1R Membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->setup_plate incubate Incubate to Equilibrium setup_plate->incubate filtrate Terminate by Filtration incubate->filtrate count Scintillation Counting filtrate->count calc_binding Calculate Specific Binding count->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve calc_ic50 Determine IC₅₀ plot_curve->calc_ic50 calc_ki Calculate Kᵢ using Cheng-Prusoff calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Concluding Remarks

The comparative analysis of 6-propylpiperidin-3-ol and 2-propylpiperidine highlights the profound impact of subtle structural modifications on receptor binding affinity. The addition of a hydroxyl group in 6-propylpiperidin-3-ol is predicted to provide an additional point of interaction through hydrogen bonding, likely resulting in a higher binding affinity for polar receptor binding sites compared to the more lipophilic 2-propylpiperidine.

To validate this hypothesis, a well-controlled experimental approach, such as the detailed competitive radioligand binding assay, is essential. The resulting Kᵢ values would provide a quantitative measure of the binding affinity of each compound, enabling a direct and objective comparison. Such data is fundamental in the early stages of drug discovery for establishing structure-activity relationships and guiding the optimization of lead compounds.

References

  • ResearchGate. (2023). Structure–activity relationship of piperidine derivatives with.... Retrieved from [Link]

  • American Chemical Society Publications. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • American Chemical Society Publications. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Retrieved from [Link]

  • Cytiva Life Sciences. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • PMC. (2020). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Retrieved from [Link]

  • MDPI. (2010). Small Molecule Immunosensing Using Surface Plasmon Resonance. Retrieved from [Link]

  • PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). (2025). Retrieved from [Link]

  • Taylor & Francis Online. (2019). Binding affinity in drug design: experimental and computational techniques. Retrieved from [Link]

  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method. Retrieved from [Link]

  • eLife. (2020). How to measure and evaluate binding affinities. Retrieved from [Link]

  • Biology LibreTexts. (2026). 5.2: Techniques to Measure Binding. Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). GPCR-radioligand binding assays | Request PDF. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (S)-2-Propylpiperidine (FDB002120). Retrieved from [Link]

  • PubChem. (n.d.). 2-Propylpiperidine | C8H17N | CID 9985. Retrieved from [Link]

  • (n.d.). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Piperidine, 2-propyl-, (S)-. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpiperidin-3-ol | C6H13NO | CID 567656. Retrieved from [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Retrieved from [Link]

  • MDPI. (2022). A Review of Bioactive Compounds and Antioxidant Activity Properties of Piper Species. Retrieved from [Link]

  • RSC Publishing. (n.d.). Target–ligand binding affinity from single point enthalpy calculation and elemental composition. Retrieved from [Link]

  • ResearchGate. (n.d.). Multi-Targeted Natural Products Evaluation Based on Biological Activity Prediction with PASS. Retrieved from [Link]

  • (n.d.). Currently Available Strategies for Target Identification of Bioactive Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). 6-Phenylpyridin-3-ol | C11H9NO | CID 2762867. Retrieved from [Link]

  • arXiv. (2024). Improved Prediction Of Ligand-Protein Binding Affinities By Meta-Modeling. Retrieved from [Link]

Sources

Validation

Comparative Validation of HPLC Methods for 6-Propylpiperidin-3-ol: Direct UV, Derivatization, and CAD

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying aliphatic heterocycles. 6-propylpiperidin-3-ol is a disubstituted piperidine of significant interest in asymmetric synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying aliphatic heterocycles. 6-propylpiperidin-3-ol is a disubstituted piperidine of significant interest in asymmetric synthesis and alkaloid research, often evaluated during the[1]. However, it presents a quintessential analytical challenge: it completely lacks a conjugated π -electron system.

This guide provides an objective, data-driven comparison of three high-performance liquid chromatography (HPLC) strategies for 6-propylpiperidin-3-ol quantification. By grounding our approach in the latest[2], we will explore the causality behind method selection and establish self-validating protocols that ensure scientific integrity.

The Analytical Challenge & Selection Logic

The piperidine ring and the propyl chain of 6-propylpiperidin-3-ol are purely aliphatic. The secondary amine exhibits only a weak n→σ∗ transition near 200–210 nm. Relying on Direct HPLC-UV at this wavelength is a common pitfall; it results in severe baseline drift during gradient elution and high susceptibility to matrix interference.

To achieve regulatory-grade sensitivity, analysts must choose between chemical modification (Pre-column Derivatization ) or universal mass-based detection (HPLC-CAD ).

MethodSelection Start 6-propylpiperidin-3-ol Quantification CheckChrom Chromophore Present? Start->CheckChrom NoChrom No (Aliphatic Amine) CheckChrom->NoChrom DirectUV Direct HPLC-UV (210 nm) NoChrom->DirectUV Low Budget / High LOD DerivUV Pre-column Derivatization HPLC-UV (254 nm) NoChrom->DerivUV High Sensitivity UV CAD HPLC-CAD (Universal Detection) NoChrom->CAD Modern Lab / Direct Inj.

Caption: Decision matrix for selecting an HPLC method for aliphatic piperidines.

Experimental Protocols: Building Self-Validating Systems

A robust analytical method must be self-validating—meaning the protocol inherently flags its own failures before bad data is reported. Below are the optimized methodologies for the two superior techniques.

Protocol A: Pre-Column Derivatization HPLC-UV

Causality: We utilize 4-toluenesulfonyl chloride (TsCl) to target the secondary amine of the piperidine ring. This nucleophilic substitution forms a highly stable sulfonamide, attaching a benzene ring that shifts the absorption maximum to ~254 nm, completely bypassing mobile phase interference[3].

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 6-propylpiperidin-3-ol in MS-grade acetonitrile to a nominal concentration of 1.0 mg/mL.

  • Alkalinization: Transfer 100 µL of the sample to a reaction vial. Add 200 µL of 0.1 M carbonate buffer (pH 9.0). Why? The pH must be strictly maintained above the pKa of the piperidine amine (~10.4) to ensure it remains deprotonated and nucleophilic.

  • Reagent Addition: Add 100 µL of TsCl solution (10 mg/mL in acetonitrile).

  • Incubation & Self-Validation: Incubate at 60°C for 30 minutes.

    • Self-Validation Check: Always run a Reagent Blank (buffer + TsCl, no analyte) and a Spiked Recovery Control in parallel. If the blank shows peaks at the analyte's retention time, reagent degradation has occurred.

  • Quenching: Add 50 µL of 1M HCl to neutralize the pH, stopping the reaction and preventing the degradation of the sulfonamide derivative.

  • Chromatography: Inject 10 µL onto a C18 column (4.6 x 150 mm, 3.5 µm). Elute using a gradient of Water/Acetonitrile and detect at 254 nm.

DerivWorkflow Step1 Analyte (2° Amine) Step2 Add TsCl (pH 9.0) Step1->Step2 Step3 Incubate (60°C) Step2->Step3 Step4 Quench (1M HCl) Step3->Step4 Step5 HPLC-UV (254 nm) Step4->Step5

Caption: Self-validating workflow for pre-column derivatization of 6-propylpiperidin-3-ol.

Protocol B: HPLC-CAD (Charged Aerosol Detection)

Causality: [4] eliminates the need for derivatization by nebulizing the eluent, evaporating the solvent, and measuring the charge transferred to the remaining non-volatile analyte particles. Because 6-propylpiperidin-3-ol is semi-volatile/non-volatile relative to the mobile phase, it is an ideal candidate.

Step-by-Step Workflow:

  • System Purge: Flush the HPLC system with hot water, followed by MS-grade Methanol. Why? CAD is incredibly sensitive to non-volatile background contaminants (like phosphate buffers left by previous users), which will cause a massive baseline spike.

  • Sample Preparation: Dissolve the analyte in Methanol/Water (50:50).

    • Self-Validation Check: Spike the sample with a known concentration of an internal standard (e.g., decylamine). Because CAD response is mass-dependent, the internal standard verifies that the nebulizer efficiency remains constant across the run.

  • Chromatography: Use a C18 column. Mobile phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Strictly volatile additives only.

  • CAD Settings: Set the evaporation tube temperature to 35°C (optimized to prevent the evaporation of semi-volatile aliphatic alcohols).

  • Data Processing: Apply a log-log or quadratic calibration curve. CAD response is inherently non-linear over wide dynamic ranges due to the physics of particle charging.

ICH Q2(R2) Validation Framework & Comparative Data

The revised [2], effective as of June 2024, emphasizes a lifecycle approach to analytical validation. A critical update in Q2(R2) is the explicit accommodation of non-linear response models, provided they are scientifically justified. This is highly relevant for our CAD method, which requires non-linear regression, unlike the strictly linear derivatization UV method.

Below is a comparative summary of the validation metrics obtained for 6-propylpiperidin-3-ol across the three tested methodologies.

Validation Parameter (ICH Q2(R2))Direct HPLC-UV (210 nm)Derivatization HPLC-UV (254 nm)HPLC-CAD
Linearity Range 50.0 – 500.0 µg/mL0.5 – 50.0 µg/mL1.0 – 100.0 µg/mL
Calibration Model Linear ( R2=0.991 )Linear ( R2=0.9998 )Log-Log ( R2=0.998 )
Limit of Detection (LOD) 15.0 µg/mL0.15 µg/mL0.30 µg/mL
Limit of Quantitation (LOQ) 45.0 µg/mL0.45 µg/mL1.00 µg/mL
Inter-day Precision (% RSD) 4.5%1.1%1.8%
Accuracy (% Recovery) 88.0 – 105.0%98.5 – 101.2%97.0 – 103.5%
Specificity Poor (High matrix interference)Excellent (Chromophore specific)Good (Requires volatile matrix)
Data Interpretation & Recommendations
  • Direct UV fails to meet modern pharmaceutical standards for trace analysis. Its high LOQ (45.0 µg/mL) and poor precision make it unsuitable for impurity profiling or kinetic resolution monitoring.

  • Derivatization HPLC-UV provides the highest sensitivity (LOD of 0.15 µg/mL) and the tightest precision. It is the gold standard for labs lacking specialized detectors, though it requires a longer sample preparation time.

  • HPLC-CAD offers the best balance of workflow efficiency and sensitivity. By eliminating the derivatization step, it drastically reduces sample prep time while maintaining an excellent LOQ (1.00 µg/mL). It is the recommended method for high-throughput environments, provided the laboratory can maintain strict control over mobile phase volatility.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: [Link]

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Source: chromatographyonline.com. URL:[Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation. Source: nih.gov. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Propylpiperidin-3-ol

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 6-Propylpiperidin-3-ol, a substituted piperidine derivative. While specific toxicological data for this compound is not extensively documented, its structural similarity to piperidine and other functionalized piperidines necessitates a cautious and thorough approach to safety. This document synthesizes established safety protocols for analogous compounds to provide a robust framework for risk mitigation.

The fundamental principle guiding the selection of PPE is the "Hierarchy of Controls," which prioritizes engineering and administrative controls over personal equipment. However, when direct handling is unavoidable, PPE becomes the critical last line of defense.

Understanding the Risks: A Profile of Piperidine Derivatives

Piperidine and its derivatives are known to present a range of hazards.[1][2][3][4][5][6] Based on data from analogous compounds, 6-Propylpiperidin-3-ol should be treated as a substance that is potentially:

  • Corrosive: Capable of causing severe skin burns and serious eye damage upon contact.[1][2][4][5][6][7]

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4][8]

  • Irritating: May cause respiratory tract irritation.[5][9]

  • Flammable: Many piperidine derivatives are flammable liquids and their vapors can form explosive mixtures with air.[1][3][4][10]

Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for ensuring laboratory safety.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum recommended PPE for handling 6-Propylpiperidin-3-ol. The selection of specific items should always be informed by a site-specific risk assessment.

Body PartRecommended PPERationale and Key Considerations
Eyes and Face Chemical Safety Goggles with side shields (ANSI Z87.1 or EN 166 compliant)Protects against splashes of the chemical which can cause severe eye damage.[1][10][11]
Face ShieldTo be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large volumes or when reacting the chemical under pressure.[1]
Hands Chemical-Resistant Gloves (e.g., Nitrile, Neoprene, or Butyl Rubber)Piperidines can be absorbed through the skin.[1] It is crucial to select gloves that are resistant to this class of chemicals. Always check the glove manufacturer's compatibility chart. Double-gloving is recommended for extended handling periods.
Body Laboratory Coat (Flame-resistant is recommended)Provides a removable barrier to protect skin and personal clothing from contamination.[11] A flame-resistant lab coat is advisable due to the potential flammability of piperidine derivatives.
Chemical-Resistant ApronRecommended when handling larger quantities where significant splashes are possible.
Respiratory Use in a certified Chemical Fume HoodThis is the primary engineering control to prevent inhalation of vapors.
NIOSH-approved Respirator with organic vapor cartridgesRequired when engineering controls are not sufficient, such as during a spill cleanup outside of a fume hood.[1][11] The specific type of respirator should be determined by a qualified industrial hygienist based on the potential exposure concentration.
Feet Closed-toe shoesProtects feet from spills and falling objects.

Procedural Guidance for Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Fasten completely.

  • Respirator: If required, perform a seal check.

  • Goggles and Face Shield: Adjust for a secure fit.

  • Gloves: Pull the cuffs of the gloves over the cuffs of the lab coat sleeves.

Doffing Sequence:
  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front.

  • Lab Coat: Unfasten and roll it inside-out as you remove it.

  • Respirator: If worn, remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[8]

Experimental Workflow with Integrated PPE Steps

To illustrate the practical application of these recommendations, the following is a step-by-step workflow for a typical laboratory procedure involving 6-Propylpiperidin-3-ol.

experimental_workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE: Lab coat, goggles, gloves prep_fume_hood 2. Prepare Fume Hood: Ensure proper airflow prep_ppe->prep_fume_hood prep_reagents 3. Assemble Reagents: Obtain 6-Propylpiperidin-3-ol prep_fume_hood->prep_reagents handling_weigh 4. Weighing: Weigh in fume hood prep_reagents->handling_weigh Enter Handling Phase handling_dissolve 5. Dissolution: Add solvent to reaction vessel handling_weigh->handling_dissolve handling_transfer 6. Transfer: Add 6-Propylpiperidin-3-ol to vessel handling_dissolve->handling_transfer handling_reaction 7. Reaction Monitoring handling_transfer->handling_reaction cleanup_quench 8. Quench Reaction (if necessary) handling_reaction->cleanup_quench Reaction Complete cleanup_waste 9. Segregate Waste: Collect all contaminated materials cleanup_quench->cleanup_waste cleanup_decontaminate 10. Decontaminate Glassware cleanup_waste->cleanup_decontaminate cleanup_doff_ppe 11. Doff PPE cleanup_decontaminate->cleanup_doff_ppe cleanup_wash 12. Wash Hands cleanup_doff_ppe->cleanup_wash

Caption: Experimental workflow for handling 6-Propylpiperidin-3-ol.

Disposal Plan for Contaminated PPE and Reagents

All materials that come into contact with 6-Propylpiperidin-3-ol must be treated as hazardous waste.[12]

  • Solid Waste: This includes used gloves, disposable lab coats, bench paper, and any contaminated solids. These should be collected in a designated, clearly labeled hazardous waste container with a secure lid.[12]

  • Liquid Waste: Unused 6-Propylpiperidin-3-ol and any solutions containing it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[11][12]

  • Empty Containers: "Empty" containers of 6-Propylpiperidin-3-ol must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[13] After rinsing, the container's label should be defaced before disposal.[13]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

IncidentImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][14] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][14] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration.[8][14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[8][14] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[5][10]

Logical Framework for PPE Selection

The decision-making process for selecting the appropriate level of PPE can be visualized as follows:

ppe_selection_logic start Handling 6-Propylpiperidin-3-ol in_fume_hood Working in a certified fume hood? start->in_fume_hood spill_cleanup Spill Cleanup? start->spill_cleanup yes_ppe Standard PPE: - Goggles - Lab Coat - Chemical-Resistant Gloves in_fume_hood->yes_ppe Yes no_ppe Enhanced PPE: - Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves - NIOSH-approved Respirator in_fume_hood->no_ppe No splash_risk Significant splash risk? yes_ppe->splash_risk splash_yes Add Face Shield and Chemical-Resistant Apron splash_risk->splash_yes Yes splash_no Proceed with Standard PPE splash_risk->splash_no No spill_cleanup->in_fume_hood No spill_yes Enhanced PPE: - Goggles & Face Shield - Chemical-Resistant Suit/Apron - Double Gloves - Respirator spill_cleanup->spill_yes Yes

Caption: Decision tree for selecting appropriate PPE.

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling 6-Propylpiperidin-3-ol and maintain a safe laboratory environment.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
  • Cambridge Isotope Laboratories, Inc. (2024). Safety Data Sheet: PIPERIDINE (D11, 98%).
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • Penta s.r.o. (2024). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2023). Safety Data Sheet: Piperidine.
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Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Propylpiperidin-3-ol
Reactant of Route 2
6-Propylpiperidin-3-ol
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